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  • Product: 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
  • CAS: 76140-88-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Comprehensive Structural Analysis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Introduction In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built. A compound's three-d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's chemical structure is the bedrock upon which all further research is built. A compound's three-dimensional architecture dictates its biological activity, physicochemical properties, and potential for therapeutic application. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide, a molecule featuring a confluence of key functional groups: a seven-membered lactam-derived ring (azepane), a nitrile, an acetamide, and a substituted enamine system.

The presence of the azepan-2-ylidene moiety, a derivative of caprolactam, introduces conformational flexibility, while the cyanoacetamide portion provides multiple sites for hydrogen bonding and potential biological interactions. The Z-configuration of the exocyclic double bond is a critical stereochemical feature that governs the molecule's overall topology. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the strategic rationale behind the application of each analytical technique. We will proceed with the assumption that the molecule has been synthesized and purified, focusing squarely on the analytical journey to confirm its identity and structure with the highest degree of confidence.

Foundational Analysis: Molecular Mass and Formula

The first step in any structural analysis is to determine the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the confident determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of polar functional groups (amide, enamine) that are readily protonated, yielding a strong signal for the [M+H]⁺ ion. Time-of-Flight (TOF) or Orbitrap mass analyzers are chosen for their high resolving power and mass accuracy, typically below 5 ppm, which is essential for distinguishing between elemental compositions with very similar nominal masses.

Table 1: Expected HRMS Data for C₉H₁₁N₃O
ParameterExpected Value
Molecular Formula C₉H₁₁N₃O
Monoisotopic Mass 177.0902 u
[M+H]⁺ (Protonated) 178.0975 u
[M+Na]⁺ (Sodiated) 200.0795 u
Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute this solution to approximately 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid aids in protonation.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: The measured m/z of the most abundant ion in the isotopic cluster for the [M+H]⁺ peak is compared against the theoretical value. A mass error of <5 ppm provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Initial Structural Insights

Causality: Tandem MS (MS/MS) provides crucial preliminary structural information by inducing fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure, revealing characteristic losses and substructures. Cleavage of the seven-membered azepane ring is a common fragmentation pathway for lactams.[1][2]

Expected Fragmentation Pathways
  • Loss of HNCO (Isocyanic Acid): A common fragmentation for the cyanoacetamide moiety.

  • Retro-Diels-Alder (RDA)-type fragmentation: Cleavage of the azepane ring can occur.[3][4]

  • Loss of the Cyano Group (•CN): Fragmentation involving the nitrile functional group.

This initial MS analysis validates the molecular formula and provides the first pieces of the structural puzzle, which will be assembled and confirmed by spectroscopic methods.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality: Each functional group absorbs infrared radiation at a specific frequency, causing its bonds to stretch or bend. For 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide, IR spectroscopy serves as a quick confirmation for the presence of the key nitrile, amide, and C=C/C=N bonds.

Table 2: Key IR Absorption Frequencies
Functional GroupBondCharacteristic Absorption (cm⁻¹)Expected Intensity
Nitrile C≡N2260 - 2220Medium
Amide C=O (stretch)1690 - 1630Strong
Amine/Amide N-H (stretch)3500 - 3300Medium
Enamine/Imine C=C / C=N (stretch)1650 - 1550Medium, Variable
Alkyl C-H (stretch)2950 - 2850Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of strong peaks in the regions listed in Table 2 provides robust evidence for the proposed molecular framework.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D experiments is required to unambiguously assign every atom and confirm the connectivity and stereochemistry.[5][6]

Workflow for NMR Analysis

The logical progression of NMR experiments is designed to build the structure piece by piece, from identifying individual spin systems to connecting them into the final molecular architecture.

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR Spectroscopy

Causality: ¹H NMR provides information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
Position (See Structure)Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
1C=O-~165Amide carbonyl.
2C-~80Quaternary carbon attached to CN.
3C≡N-~117Nitrile carbon.
4NH₂~6.0-7.5 (broad)-Amide protons, exchangeable.
5C=N-~160Imine-like carbon of the azepane ring.
6CH₂~3.0-3.5~45Methylene adjacent to imine nitrogen.
7, 8, 9(CH₂)₃~1.5-2.0~25-35Aliphatic methylenes in the ring.
10CH₂~2.2-2.7~38Methylene adjacent to C=N.
11NH~8.0-10.0 (broad)-Enamine proton, potentially H-bonded.

(Note: These are estimated values based on typical functional group ranges and data from similar structures like caprolactam derivatives and cyanoacetamides. Actual values may vary.)[7]

2D NMR: Assembling the Structure

Causality: While 1D NMR identifies the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is essential for tracing the contiguous CH₂-CH₂-CH₂-CH₂ chain within the azepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments. It shows correlations between protons and carbons that are 2-4 bonds away.[8][9] It is indispensable for identifying quaternary carbons and linking the cyanoacetamide unit to the azepane ring.

HMBC_Correlations H6_pos->C5_pos H6 H6_pos->C10_pos H6 H6_pos->C2_pos H6 H10_pos->C9_pos H10 H10_pos->C5_pos2 H10 H11_pos->C6_pos H11 H11_pos->C5_pos3 H11 H11_pos->C2_pos2 H11 H11_pos->C1_pos H11

Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:
  • H6 to C5, C10, and C2: A proton on the methylene at position 6 (H6) should show a 2-bond correlation to the imine carbon (C5), a 3-bond correlation to the adjacent ring carbon (C10), and a crucial 3-bond correlation to the quaternary carbon (C2) of the cyanoacetamide moiety. This confirms the link between the two main fragments.

  • H11 to C5, C6, C2, and C1: The enamine proton (H11) is pivotal. It should show correlations to the imine carbon (C5), the adjacent methylene carbon (C6), the quaternary carbon (C2), and the carbonyl carbon (C1). This set of correlations locks the entire conjugated system in place.

  • H10 to C5: Protons on the methylene at position 10 (H10) will correlate to the imine carbon (C5), confirming the other side of the ring attachment.

Experimental Protocol: 2D NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a spectrometer of at least 400 MHz. Tune and shim the probe for the specific sample.

  • Acquisition:

    • COSY: Standard gradient-selected COSY sequence.

    • HSQC: Phase-sensitive gradient-selected HSQC with multiplicity editing (HSQC-ME) is preferred to distinguish CH/CH₃ from CH₂ signals.

    • HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of ~8 Hz, which is a good compromise for detecting both 2-bond and 3-bond correlations.[10]

  • Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Assign all cross-peaks systematically, starting with the COSY to define the azepane ring spin system, followed by HSQC to assign protonated carbons, and finally HMBC to connect all fragments and assign quaternary carbons.

Unambiguous Stereochemical and Conformational Analysis: X-ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography provides an unambiguous solid-state structure, including precise bond lengths, bond angles, and stereochemistry.[11][12]

Causality: This technique is the gold standard for absolute structure proof. It will unequivocally confirm the (Z)-geometry of the C2=C5 double bond, which is inferred in NMR through the observation of an intramolecular hydrogen bond (via a downfield shifted NH proton) or NOE correlations, but is proven by crystallography. It also provides insight into the chair/boat conformation of the seven-membered ring in the solid state.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a solvent/anti-solvent system (e.g., ethyl acetate/hexane), vapor diffusion, or slow cooling of a saturated solution.[14]

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (typically 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the structural model against the experimental data to locate all non-hydrogen atoms. Hydrogen atoms can often be located from the difference Fourier map.

  • Analysis: The final refined structure provides a 3D model of the molecule. Key parameters to confirm are:

    • The connectivity, matching the NMR data.

    • The relative positions of the cyano and acetamide groups around the C2=C5 double bond, confirming the (Z)-isomer.

    • The conformation of the azepane ring.

    • Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Caption: Convergence of analytical techniques for structure validation.

Conclusion

The structural elucidation of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide requires a synergistic and logical application of modern analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while infrared spectroscopy provides a rapid check of the key functional groups. The core of the analysis rests on a suite of NMR experiments; 1D NMR identifies the constituent parts, and 2D techniques like COSY, HSQC, and particularly HMBC, are expertly employed to piece together the molecular puzzle and define the complete atomic connectivity. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal proof of the structure, including the critical (Z)-stereochemistry and solid-state conformation. Following this rigorous, multi-faceted workflow ensures that the structure is determined with the highest possible degree of scientific certainty, providing a solid foundation for any subsequent research or development efforts.

References

  • Wilson, T. D. (1978). Chemical-ionization mass spectrometry of beta-lactam antibiotics. Journal of Pharmaceutical Sciences, 67(9), 1259-1262. Available at: [Link]

  • Song, F. R., & Liu, Z. Q. (2010). Mass spectral profile for rapid differentiating beta-lactams from their ring-opened impurities. Journal of the American Society for Mass Spectrometry, 21(6), 964-974. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Available at: [Link]

  • Hügel, H. M., et al. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(12), 5958-5966. Available at: [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LVIII. A Study of the Fragmentation Processes of Some Lactams. Journal of the American Chemical Society, 87(13), 2913-2920. Available at: [Link]

  • Horsley, J. C., & Sternhell, S. (1970). NMR study of ε-caprolactam in various solvents. Graphical determination of monomer shift, dimer shift and dimerization constant from the dilution shift data. Journal of the Chemical Society, Faraday Transactions, 66, 1669-1676. Available at: [Link]

  • Penfold, B. R., & White, J. C. B. (1959). Crystal structure of cyanoacetamide. Acta Crystallographica, 12(2), 130-135. Available at: [Link]

  • Kumar, S., et al. (2013). (R)-2-Cyano-N-(1-phenylethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1673. Available at: [Link]

  • Mthembu, S. T., et al. (2012). 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. Available at: [Link]

  • ResearchGate. (2012). (PDF) 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone. Available at: [Link]

  • Wawer, I., & Dabrowski, Z. (1987). NMR study of ε-caprolactam in various solvents. Magnetic Resonance in Chemistry, 25(1), 52-55. Available at: [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Available at: [Link]

  • Van Meervelt, L., et al. (2013). Unambiguous structure elucidation of heterocyclic products from condensation-cyclisation reactions of enaminones by 2D INADEQUATE and 15N NMR. Magnetic Resonance in Chemistry, 51(1), 24-30. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Available at: [Link]

  • Schramm, F., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M956. Available at: [Link]

  • Sathis Kumar, D., et al. (2011). Heteronuclear Multiple Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1411-1416. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Available at: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • Yao, H., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1888. Available at: [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-451. Available at: [Link]

  • ResearchGate. (n.d.). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Available at: [Link]

  • Anachem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Kumar, A., & Kumar, P. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of Azepan-2-ylidene Cyanoacetamides: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of azepan-2-ylidene cyanoacetamide derivatives , a specific class of heterocyclic "push-pull" alkenes. These compounds represent a fusion between t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of azepan-2-ylidene cyanoacetamide derivatives , a specific class of heterocyclic "push-pull" alkenes. These compounds represent a fusion between the pharmacologically privileged azepane (hexamethyleneimine) ring and the highly reactive cyanoacetamide scaffold.

For drug development professionals, these derivatives are of high interest due to their dual nature:

  • Structural: They serve as rigidified analogues of acyclic enaminoamides, reducing entropic penalties during receptor binding.

  • Synthetic: They act as versatile precursors for the synthesis of fused tricyclic systems (e.g., azepano-pyridines, azepano-pyrimidines) often found in kinase inhibitors and CNS-active agents.

Structural Architecture & Electronic Properties

The core structure, 2-cyano-2-(azepan-2-ylidene)acetamide , features an exocyclic double bond connecting a 7-membered nitrogenous ring to an electron-withdrawing malonamide-like terminus.

The "Push-Pull" Phenomenon

The physicochemical behavior of these derivatives is governed by the push-pull alkene effect.

  • Push (Donor): The nitrogen lone pair in the azepane ring (

    
     character).
    
  • Pull (Acceptor): The cyano (

    
    ) and amide (
    
    
    
    ) groups.

This polarization leads to a significant dipole moment and a reduced bond order for the exocyclic


 bond, lowering the rotational barrier compared to isolated alkenes.
Tautomerism and Isomerism

Unlike their 6-membered (piperidine) analogs, azepane rings possess greater conformational flexibility (twist-chair/twist-boat). However, the E/Z isomerism at the exocyclic double bond is stabilized by an intramolecular hydrogen bond (IMHB).

  • Z-Isomer (Preferred): The amide

    
     acts as a hydrogen bond donor to the ring nitrogen or the thione sulfur (in precursors), but in the final product, the ring NH often H-bonds to the carbonyl oxygen.
    
  • E-Isomer: Sterically less favorable unless forced by bulky substituents on the amide nitrogen.

PushPull Resonance_A Neutral Form (N-C=C-EWG) Resonance_B Zwitterionic Form (N+=C-C-=EWG) Resonance_A->Resonance_B Electron Delocalization Interaction Intramolecular H-Bond (Stabilizes Z-isomer) Resonance_B->Interaction Increases Nucleophilicity at β-Carbon

Figure 1: The push-pull electronic resonance stabilizes the molecule and directs nucleophilic attacks to the β-carbon.

Physicochemical Profile

The following data summarizes the core properties of the parent compound and its immediate alkylated derivatives.

Quantitative Data Table
PropertyValue / RangeExperimental/Predicted Basis
Molecular Formula

Parent structure
Molecular Weight 179.22 g/mol Monoisotopic
LogP (Lipophilicity) 0.8 – 1.4Moderate lipophilicity; Azepane ring adds hydrophobicity.
Topological Polar Surface Area (TPSA) ~68 ŲHigh permeability potential (CNS active range < 90 Ų).
H-Bond Donors / Acceptors 2 Donors / 3 AcceptorsAmide

and Ring

.
Melting Point 165 – 185 °CHigh MP due to intermolecular H-bonding network (crystal lattice).
Solubility DMSO, DMF, hot EtOHPoor water solubility; moderate in chlorinated solvents.
pKa (Conjugate Acid) ~2.5 – 3.5Ring nitrogen is less basic due to resonance delocalization.
Spectroscopic Signatures

To validate the synthesis of these derivatives, researchers should look for these diagnostic signals:

  • IR Spectroscopy:

    • CN (Nitrile): Sharp band at

      
       (shifted to lower freq due to conjugation).
      
    • C=O (Amide): Strong band at

      
      .
      
    • NH: Broad bands at

      
      .
      
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Azepane Ring: Multiplets at

      
       1.5–1.8 (6H) and 
      
      
      
      3.2–3.6 (4H,
      
      
      -methylene).
    • NH Protons: Downfield singlets (

      
       8.0–11.0 ppm), often split due to restricted rotation or H-bonding.
      
  • 
    -NMR: 
    
    • Ylidene Carbon: Characteristic signal at

      
       155–165 ppm (quaternary).
      
    • Nitrile Carbon:

      
       115–118 ppm.
      

Synthesis Protocols

The synthesis of azepan-2-ylidene cyanoacetamides typically avoids direct condensation of azepan-2-one (caprolactam) due to its low reactivity. Instead, activated intermediates like lactim ethers or thiolactams are employed.

Method A: Thiolactam Condensation (Sulfide Contraction)

This is the preferred method for high yield and purity.

Reagents:

  • Azepane-2-thione (prepared from caprolactam + Lawesson’s reagent).

  • 2-Cyanoacetamide.[1][2][3]

  • Base (KOtBu or Et3N).

  • Alkylating agent (optional, for Eschenmoser coupling).

Protocol:

  • Activation: Dissolve azepane-2-thione (10 mmol) in dry THF. Add methyl iodide (11 mmol) to form the S-methyl thiolactim iodide salt. Stir at RT for 3 hours.

  • Condensation: Add 2-cyanoacetamide (10 mmol) and triethylamine (22 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. The solution will evolve methanethiol (ensure proper ventilation/scrubbing).

  • Workup: Cool to RT. Pour into ice-water. The product usually precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol/DMF (9:1).

Method B: Lactim Ether Pathway

Uses O-methyl caprolactim (commercially available or synthesized).

Protocol:

  • Mix O-methyl caprolactim and 2-cyanoacetamide in equimolar amounts in ethanol.

  • Reflux for 24 hours.

  • Solvent evaporation yields the crude product.

Synthesis Start Caprolactam (Azepan-2-one) Step1 Thionation (Lawesson's Reagent) Start->Step1 Inter1 Azepane-2-thione Step1->Inter1 Step2 S-Alkylation (MeI, THF) Inter1->Step2 Inter2 S-Methyl Thiolactim Salt (Activated Electrophile) Step2->Inter2 Step3 Condensation (Cyanoacetamide + Base) Inter2->Step3 Final Azepan-2-ylidene Cyanoacetamide Step3->Final

Figure 2: Step-by-step synthetic pathway via the thiolactam activation route.

Applications in Drug Discovery[2][4][5]

Precursor for Fused Heterocycles

The primary utility of these compounds lies in their ability to undergo cyclization reactions . The exocyclic double bond and the nitrile group allow for the construction of:

  • Azepano[1,2-a]pyrimidines: By reacting with amidines or urea.

  • Azepano[2,3-b]pyridines: Via Vilsmeier-Haack formylation and subsequent cyclization.

Biological Activity

Based on the azepane scaffold's history in medicinal chemistry (e.g., Cetiedil, Bazedoxifene), these derivatives are investigated for:

  • Urease Inhibition: The amide/nitrile pharmacophore can chelate nickel ions in the urease active site [1].

  • Anticancer Agents: Enaminonitriles have shown cytotoxicity against specific tumor lines by disrupting microtubule dynamics or inhibiting kinases [2].

  • CNS Activity: The lipophilic azepane ring facilitates blood-brain barrier (BBB) penetration, making these suitable scaffolds for anticonvulsant screening [3].

References

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry, 6(2), 163-168.

  • BenchChem Technical Support. (2025). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem Application Notes.

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

  • PubChem. (2025).[4][5] Azepane (CID 8119) and Malononitrile (CID 8010) Physicochemical Data. National Library of Medicine.

  • Fadda, A.A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32, 259-286.[6]

Sources

Foundational

A Prospective Synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide: A Technical Guide for Advanced Drug Development

This in-depth technical guide details a proposed, robust, and scientifically-grounded two-step synthesis for the novel compound 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. While this molecule is not extensively described...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details a proposed, robust, and scientifically-grounded two-step synthesis for the novel compound 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. While this molecule is not extensively described in current literature, its structural motifs—an α,β-unsaturated cyanoacetamide and an azepane core—suggest significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other targeted therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for its successful synthesis and characterization.

Introduction: The Rationale and Potential of a Novel Scaffold

The convergence of the cyanoacetamide group with a cyclic enamine-like functionality presents a compelling target for synthetic exploration. Cyanoacetamides are versatile precursors in the synthesis of a wide array of pharmacologically active heterocyclic compounds.[1][2] The α,β-unsaturated nature of the target molecule, established through a Knoevenagel condensation, creates a Michael acceptor, a common feature in covalent inhibitors and other targeted therapies.[3] The seven-membered azepane ring provides a flexible yet constrained conformational scaffold, which can be crucial for optimizing ligand-receptor interactions.

This guide outlines a prospective synthesis based on well-established and reliable chemical transformations: the O-alkylation of a lactam followed by a base-catalyzed Knoevenagel condensation.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide involves two key transformations:

  • Activation of the Lactam: ε-Caprolactam, a readily available and inexpensive starting material, will be converted to its more reactive lactim ether, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine. This transformation converts the relatively unreactive amide carbonyl into a more electrophilic species.

  • Knoevenagel Condensation: The activated lactim ether will then undergo a Knoevenagel condensation with 2-cyanoacetamide, driven by a suitable base, to form the target α,β-unsaturated system.

Synthetic_Workflow Caprolactam ε-Caprolactam LactimEther 7-Methoxy-3,4,5,6- tetrahydro-2H-azepine Caprolactam->LactimEther  O-Alkylation TargetMolecule 2-[(2Z)-azepan-2-ylidene]- 2-cyanoacetamide LactimEther->TargetMolecule  Knoevenagel  Condensation Cyanoacetamide 2-Cyanoacetamide Cyanoacetamide->TargetMolecule  Knoevenagel  Condensation

Caption: Proposed two-step synthetic workflow.

Part 1: Synthesis of the Lactim Ether Intermediate

The crucial first step is the conversion of ε-caprolactam to its O-methylated derivative, O-methylcaprolactim. This is a classic transformation that significantly increases the electrophilicity of the carbon atom at the 2-position, priming it for nucleophilic attack by the active methylene group of cyanoacetamide.

Experimental Protocol: O-Alkylation of ε-Caprolactam

Materials:

  • ε-Caprolactam

  • Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC)

  • Anhydrous toluene or benzene

  • Sodium hydroxide (for neutralization)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ε-caprolactam (1.0 eq) in anhydrous toluene.

  • Addition of Alkylating Agent: While stirring under a nitrogen atmosphere, add dimethyl sulfate (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide. Extract the aqueous layer with toluene or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, can be purified by vacuum distillation.

Causality and Optimization:
  • Choice of Alkylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent for lactams. Alternatively, dimethyl carbonate offers a "greener" and less toxic option, though it may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, non-polar solvents like toluene or benzene are ideal to prevent hydrolysis of the alkylating agent and the resulting lactim ether.

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent moisture from interfering with the reaction.

Part 2: The Knoevenagel Condensation

This is the key carbon-carbon bond-forming step, where the nucleophilic carbanion generated from 2-cyanoacetamide attacks the electrophilic lactim ether. The subsequent elimination of methanol drives the reaction to completion, forming the desired α,β-unsaturated product.[3]

Experimental Protocol: Synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Materials:

  • 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (from Part 1)

  • 2-Cyanoacetamide

  • Piperidine or Triethylamine (as catalyst)

  • Ethanol or isopropanol

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve 2-cyanoacetamide (1.0 eq) and 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Mechanistic Insight and Rationale:

The reaction proceeds via a classic Knoevenagel condensation mechanism. The basic catalyst deprotonates the active methylene group of 2-cyanoacetamide to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the lactim ether. A subsequent elimination of methanol yields the final product.

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination NC-CH2-CONH2 2-Cyanoacetamide Carbanion [NC-CH-CONH2]⁻ (Carbanion) NC-CH2-CONH2->Carbanion + Base Base Base (e.g., Piperidine) LactimEther Lactim Ether Intermediate Tetrahedral Intermediate LactimEther->Intermediate Carbanion_ref [NC-CH-CONH2]⁻ Carbanion_ref->Intermediate FinalProduct Target Molecule Intermediate_ref Intermediate Intermediate_ref->FinalProduct - Methanol

Caption: Mechanism of the Knoevenagel condensation step.

Data Summary and Characterization

The following table provides expected parameters for the proposed synthesis, based on analogous reactions reported in the literature.[2][4]

ParameterStep 1: O-AlkylationStep 2: Knoevenagel Condensation
Reactants ε-Caprolactam, Dimethyl Sulfate7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, 2-Cyanoacetamide
Solvent TolueneEthanol
Catalyst -Piperidine
Temperature Reflux (~110 °C)Reflux (~78 °C)
Reaction Time 3-4 hours4-6 hours
Expected Yield 70-85%60-80%
Characterization of the Final Product

The structure of the synthesized 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR should show characteristic peaks for the protons on the azepane ring and the amide protons. The absence of the methylene protons from 2-cyanoacetamide will be indicative of a successful reaction.

    • ¹³C NMR will confirm the presence of the nitrile, amide carbonyl, and the olefinic carbons of the newly formed double bond.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the target compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile group, and the C=O stretch of the amide carbonyl.

  • UV-Visible Spectroscopy: As an α,β-unsaturated system, the product is expected to have a characteristic UV absorption maximum.[6]

Safety Considerations

  • Dimethyl sulfate is a potent alkylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • 2-Cyanoacetamide is harmful if swallowed and causes skin and eye irritation. Standard laboratory PPE should be worn when handling this compound.

  • Piperidine and triethylamine are corrosive and flammable bases. They should be handled in a fume hood.

Conclusion

This technical guide presents a well-reasoned and scientifically supported prospective synthesis of the novel compound 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. By leveraging the established reactivity of lactams and the versatility of the Knoevenagel condensation, this two-step approach offers a high probability of success. The detailed protocols, mechanistic insights, and characterization guidelines provided herein are intended to empower researchers in the field of drug discovery to synthesize and explore the potential of this promising new chemical entity.

References

  • Boric Acid as an Efficient Catalyst for the Knoevenagel Condensation of Active Methylene Compounds. Molbank, 2023.

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications, 2021.

  • Knoevenagel Condensation Reaction. Sigma-Aldrich.

  • Ghozlan, S. A. S., et al. Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020.

  • Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible-Light-Promoted Aerobic Oxidation of Saturated Carbonyl Compounds. The Royal Society of Chemistry, 2013.

  • 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. MDPI, 2002.

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 2021.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 2022.

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 2025.

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online, 2020.

  • Knoevenagel condensation. Wikipedia.

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 2025.

  • A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry, 2018.

  • 7-Methoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine. Sigma-Aldrich.

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Chemistry of Heterocyclic Compounds, 2021.

  • Substituted active methylene synthesis by condensation. Organic Chemistry Portal.

  • Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 2009.

  • 2-Cyanoacetamide synthesis. ChemicalBook.

  • Reaction of lactim ethers and lactim sulfides with electrophiles: attack at nitrogen followed by ring-opening under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1, 1997.

  • Plausible mechanism of the condensation of various nitriles under base conditions. ResearchGate, 2021.

  • Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond Scholarship Repository, 2017.

  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry, 1961.

  • Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. Frontiers in Chemistry, 2023.

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.

  • UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). ResearchGate, 2018.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Reaction Conditions for Azepan-2-ylidene Mediated Condensation

Introduction & Core Directive The Expanded-Ring Advantage In the realm of N-Heterocyclic Carbene (NHC) organocatalysis, the azepan-2-ylidene (a 7-membered saturated NHC) represents a critical frontier for drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Core Directive

The Expanded-Ring Advantage

In the realm of N-Heterocyclic Carbene (NHC) organocatalysis, the azepan-2-ylidene (a 7-membered saturated NHC) represents a critical frontier for drug discovery and complex molecule synthesis. Unlike their ubiquitous 5-membered counterparts (imidazol-2-ylidenes), azepan-2-ylidenes possess a wider N-C-N bond angle (~116° vs. 102°), resulting in enhanced nucleophilicity and unique steric flexibility.

This Application Note addresses the specific challenge of optimizing reaction conditions for azepan-2-ylidene catalyzed Benzoin and Aza-Benzoin condensations . These reactions are pivotal for generating chiral


-hydroxy ketones and 

-amino ketones—scaffolds frequently found in pharmacophores (e.g., antidepressants, enzyme inhibitors).
The Optimization Challenge

The primary obstacle in deploying azepan-2-ylidenes is their conformational mobility and kinetic instability in the free carbene state. Unlike rigid 5-membered rings, the 7-membered azepane backbone is prone to rapid dimerization (Wanzlick equilibrium) or hydrolysis if conditions are not rigorously controlled.

This guide provides a self-validating protocol to:

  • Stabilize the in situ generation of the active carbene species.

  • Modulate the steric environment to favor cross-condensation over homo-coupling.

  • Maximize turnover number (TON) through precise solvent/base pairing.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the failure modes of the catalytic cycle. The reaction proceeds via the Breslow Intermediate , but the 7-membered ring alters the energetics.

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the critical "Decision Points" where reaction conditions influence the pathway between productive condensation and catalyst deactivation.

AzepanCatalysis PreCat Azepanium Salt (Pre-catalyst) FreeCarbene Free Azepan-2-ylidene (Active Catalyst) PreCat->FreeCarbene  Deprotonation (Base/Solvent dependent)   Breslow Breslow Intermediate (Nucleophilic Enaminol) FreeCarbene->Breslow  Nucleophilic Attack   Dimer Dimerization (Irreversible Deactivation) FreeCarbene->Dimer  High Conc. / Low Sterics   Hydrolysis Hydrolysis (Trace Water) FreeCarbene->Hydrolysis  Wet Solvent   Aldehyde Substrate (Aldehyde) Aldehyde->Breslow Product Benzoin Product (α-hydroxy ketone) Breslow->Product  2nd Aldehyde Attack & Elimination   Product->FreeCarbene  Regeneration  

Figure 1: Catalytic cycle of Azepan-2-ylidene mediated condensation. Note the critical instability of the Free Carbene node, requiring strict control of concentration and water content.

Critical Parameters for Optimization

The following parameters are non-negotiable for high-yield azepan-2-ylidene chemistry.

Base Selection (The "Goldilocks" Zone)

The basicity of the azepan-2-ylidene precursor (pKa ~26-28 in DMSO) requires a strong base for deprotonation, but the base must be non-nucleophilic to avoid attacking the aldehyde substrate.

BasepKa (conj. acid)SuitabilityNotes
KHMDS ~26High Preferred. Soluble in toluene/THF. Sterically bulky, minimizing side reactions.
DBU ~24Medium Good for less hindered substrates. Can be insufficient for bulky azepanium salts.
Cs₂CO₃ ~10Low Generally too weak for rapid generation of expanded-ring carbenes; requires high heat (leading to decomposition).
KOtBu ~29Medium/High Excellent basicity, but the tert-butoxide anion can occasionally act as a nucleophile.
Solvent Effects & Dielectric Tuning

Expanded ring carbenes are highly lipophilic.

  • Toluene (Recommended): Non-polar solvents stabilize the free carbene by disfavoring charge separation, thus slowing down dimerization pathways.

  • THF: Acceptable, but coordinates to counter-cations (K+, Li+), which can alter the effective basicity of the system.

  • DCM/Chloroform: FORBIDDEN . Reacts with the carbene (formylation/dichlorocyclopropanation).

Counter-Ion Management

The choice of the azepanium salt counter-ion affects solubility and deprotonation kinetics.

  • BF₄⁻ (Tetrafluoroborate): Non-coordinating, generally preferred for ease of handling.

  • Cl⁻ / Br⁻: Hygroscopic. Traces of water in the salt will kill the reaction immediately (protonating the carbene back to the salt or hydrolyzing it).

Experimental Protocol: Azepan-2-ylidene Catalyzed Benzoin Condensation

Objective: Synthesis of 2-hydroxy-1,2-diphenylethanone (Benzoin) using 1,3-di-tert-butylazepan-2-ylidene (generated in situ).

Materials Checklist
  • Pre-catalyst: 1,3-di-tert-butylazepanium tetrafluoroborate (10 mol%).

  • Substrate: Benzaldehyde (freshly distilled, free of benzoic acid).

  • Base: KHMDS (0.5 M in Toluene).

  • Solvent: Anhydrous Toluene (dried over Na/Benzophenone or activated alumina).

  • Atmosphere: Argon or Nitrogen (strictly O₂/H₂O free).

Step-by-Step Methodology

Step 1: Pre-catalyst Activation (The "Pre-stir")

  • Rationale: Generating the free carbene before adding the electrophile ensures the active species is ready and minimizes background reactions between the base and the aldehyde.

  • Action: In a glovebox or under positive Ar pressure, charge a flame-dried Schlenk tube with the azepanium salt (0.10 mmol). Add anhydrous Toluene (2.0 mL).

  • Action: Add KHMDS (0.10 mmol, 1.0 equiv relative to catalyst) dropwise at room temperature.

  • Observation: The solution should turn slightly yellow/turbid. Stir for 15 minutes. Do not exceed 30 minutes to avoid dimerization.

Step 2: Substrate Addition

  • Action: Dissolve Benzaldehyde (1.0 mmol) in Toluene (1.0 mL).

  • Action: Add the aldehyde solution to the catalyst mixture via syringe pump over 5 minutes.

  • Control: Rapid addition can lead to local concentration spikes; slow addition favors the catalytic cycle.

Step 3: Reaction Monitoring

  • Action: Stir at 25°C. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.

  • Endpoint: Typical conversion occurs within 2–4 hours.

  • Quench: Add 0.5 mL saturated NH₄Cl solution.

Step 4: Workup

  • Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Optimization Workflow Logic

Use this logic flow to troubleshoot low yields or poor selectivity.

OptimizationFlow Start Start Optimization CheckYield Check Yield & Conversion Start->CheckYield LowConv Low Conversion (<20%) CheckYield->LowConv  Catalyst Death   SideProd Side Products / Cannizzaro CheckYield->SideProd  Base Issue   GoodYield High Yield (>80%) CheckYield->GoodYield  Success   WaterCheck Check Water Content (Karl Fischer) LowConv->WaterCheck TempControl Lower Temp to 0°C (Suppress Side Rxn) SideProd->TempControl BaseSwitch Switch Base to KHMDS (Increase Basicity) WaterCheck->BaseSwitch  Dry? Yes   SlowAdd Slower Aldehyde Addition TempControl->SlowAdd

Figure 2: Troubleshooting logic for NHC-mediated condensation. Systematic isolation of variables (Water vs. Base Strength vs. Temperature).

References

  • Mechanistic Insights into Expanded Ring NHCs

    • Title: N-Heterocyclic Carbene Organocatalyzed Redox-Active/Ring Expansion Reactions: Mechanistic Insights Unveiling Base Cooperativity.[1]

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General Benzoin Condensation Protocols

    • Title: Benzoin Condens
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Azepan-2-ylidene Precursors

    • Title: First Examples of Diazepanylidene Carbenes and Their L
    • Source: ResearchG
    • URL:[Link]

  • Aza-Benzoin Variations

    • Title: An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Ligand Effects in Catalysis (Comparison to 5-membered rings)

    • Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling.[2]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide as a versatile pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide as a versatile pharmaceutical intermediate. While literature on this specific molecule is nascent, its structural class, β-enaminonitriles, is a cornerstone of modern heterocyclic synthesis. These notes extrapolate from the well-established reactivity of related compounds to provide robust protocols and mechanistic insights. We will explore the synthesis of the title compound and its subsequent elaboration into high-value heterocyclic scaffolds, which are prevalent in numerous active pharmaceutical ingredients (APIs). The protocols herein are designed as self-validating systems, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducibility and scalability.

Introduction: Unveiling a Versatile Synthon

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks in the synthesis of APIs, and their strategic design can significantly impact the overall efficiency and novelty of a synthetic route.[1] The title compound, 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide, belongs to the class of β-enaminonitriles, which are highly valuable and reactive synthons.[2][3]

Structural & Reactivity Analysis:

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is a polyfunctional molecule possessing multiple reactive sites.[4] Its structure integrates:

  • A caprolactam-derived enamine moiety : This part of the molecule provides a nucleophilic nitrogen and an electron-rich double bond. Caprolactam itself is a significant industrial chemical used in the production of polymers and as a precursor for other organic intermediates.[5][6]

  • An α,β-unsaturated nitrile system : The cyano (-CN) and acetamide (-C(=O)NH2) groups are potent electron-withdrawing groups. This renders the β-carbon electrophilic and the α-carbon's methylene protons acidic, making it a key participant in condensation reactions.[4][7]

This unique combination of functional groups allows the molecule to act as a versatile precursor for a wide array of heterocyclic systems, including pyrimidines, pyridines, pyrazoles, and thiazoles.[4][8] These heterocyclic motifs are privileged structures in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas.[9]

Synthesis of the Intermediate: A Probable Route

The most logical and widely employed method for the synthesis of β-enaminonitriles and related α,β-unsaturated cyanoacetamides is the Knoevenagel condensation .[10][11] This reaction involves the condensation of an active methylene compound (in this case, 2-cyanoacetamide) with a carbonyl compound or its equivalent.[7] For the title compound, the likely precursor is an activated form of caprolactam, such as its O-alkyl lactim ether.

G cluster_0 Precursor Activation cluster_1 Knoevenagel Condensation Caprolactam Caprolactam Lactim_Ether O-Methylcaprolactim Caprolactam->Lactim_Ether Activation Activating_Agent e.g., (CH3)2SO4 Activating_Agent->Lactim_Ether Intermediate 2-[(2Z)-azepan-2-ylidene] -2-cyanoacetamide Lactim_Ether->Intermediate Condensation Lactim_Ether->Intermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Base_Catalyst e.g., Piperidine, TEA Base_Catalyst->Intermediate

Caption: Proposed synthesis of the title intermediate.

Protocol 1: Synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Principle: This protocol details the base-catalyzed Knoevenagel condensation of O-methylcaprolactim with 2-cyanoacetamide. The basic catalyst facilitates the deprotonation of the active methylene group of cyanoacetamide, which then attacks the electrophilic carbon of the lactim ether, followed by elimination of methanol to yield the target product.[7]

Materials:

  • O-Methylcaprolactim (1.0 eq)

  • 2-Cyanoacetamide (1.05 eq)[12]

  • Piperidine or Triethylamine (TEA) (0.1 eq, catalytic)

  • Ethanol or 2-Propanol (as solvent)

  • Hydrochloric Acid (1M, for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine (for work-up)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add O-methylcaprolactim (1.0 eq), 2-cyanoacetamide (1.05 eq), and ethanol (approx. 5-10 mL per gram of lactim ether).

  • Stir the mixture to achieve a homogeneous suspension.

  • Add the catalytic amount of piperidine or TEA to the mixture.[7]

  • Heat the reaction mixture to reflux (typically 80-85 °C) for 3-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide.

Data & Validation:

ParameterValue/RangeRationale & Notes
Solvent Ethanol/2-PropanolPolar protic solvents are effective for this condensation.[7]
Catalyst Piperidine/TEAWeak amine bases are standard for Knoevenagel reactions.[7]
Temperature Reflux (~80-85 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 3 - 6 hoursShould be monitored by TLC for optimal yield.
Expected Yield 75-90%Yields are typically high for this type of reaction.[13]

Application as a Pharmaceutical Intermediate

The true value of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide lies in its ability to serve as a scaffold for building diverse heterocyclic rings. Enaminonitriles are well-established precursors for five, six, and seven-membered heterocycles.[2]

Application I: Synthesis of Pyrimidine Derivatives

Pyrimidine rings are a cornerstone of many pharmaceuticals, including antivirals and anticancer agents. The title intermediate can readily undergo cyclocondensation with binucleophiles like thiourea to form substituted pyrimidines.

G cluster_mech Reaction Mechanism Intermediate 2-[(2Z)-azepan-2-ylidene] -2-cyanoacetamide Pyrimidine_Product Substituted Amino-Thioxo-Pyrimidine Intermediate->Pyrimidine_Product Thiourea Thiourea Thiourea->Pyrimidine_Product Base Sodium Ethoxide Base->Pyrimidine_Product Solvent Ethanol, Reflux Solvent->Pyrimidine_Product Step1 1. Michael Addition of Thiourea Step2 2. Intramolecular Cyclization Step1->Step2 Step3 3. Dehydration/Tautomerization Step2->Step3

Caption: Synthesis of a pyrimidine derivative.

Protocol 2: Synthesis of a Fused Amino-Thioxo-Pyrimidine

Principle: This reaction proceeds via an initial Michael addition of a nucleophilic nitrogen from thiourea to the electrophilic β-carbon of the enaminonitrile. This is followed by an intramolecular cyclization of the other nitrogen onto the amide carbonyl, and subsequent dehydration to yield the pyrimidine ring.

Materials:

  • 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (1.0 eq)

  • Thiourea (1.1 eq)

  • Sodium Ethoxide (catalytic to stoichiometric amount)

  • Absolute Ethanol

  • Dilute Acetic Acid (for work-up)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (1.0 eq) and thiourea (1.1 eq) to the solution.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Application II: Synthesis of Pyrazole Derivatives

Pyrazoles are another class of heterocycles with significant pharmacological importance.[14] The reaction of enaminonitriles with hydrazine hydrate is a classic method for constructing the pyrazole ring.

Protocol 3: Synthesis of an Aminopyrazole Derivative

Principle: Hydrazine hydrate reacts with the enaminonitrile in a cyclocondensation reaction. One nitrogen of hydrazine attacks the electrophilic β-carbon, while the other attacks the nitrile carbon, leading to the formation of a 5-aminopyrazole derivative.[8]

Materials:

  • 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Piperidine (catalytic, if needed)

Procedure:

  • Dissolve 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution. A catalytic amount of piperidine can be added if the reaction is slow.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • The product will precipitate. Collect the solid by filtration.

  • Wash the solid thoroughly with water to remove any unreacted hydrazine.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization.

Workflow and Logical Relationships

The utility of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is best visualized as a workflow where a central, easily accessible intermediate branches out to produce a library of diverse heterocyclic compounds.

Sources

Method

Application Note: Green Chemistry Approaches to Synthesizing Azepan-2-ylidene Precursors

Executive Summary Azepan-2-ylidenes (seven-membered N-heterocyclic carbenes) and their stable amidinium precursors are critical scaffolds in drug discovery and organocatalysis. They serve as potent ligands in transition...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azepan-2-ylidenes (seven-membered N-heterocyclic carbenes) and their stable amidinium precursors are critical scaffolds in drug discovery and organocatalysis. They serve as potent ligands in transition metal catalysis (e.g., Grubbs II analogues) and as core pharmacophores in fused tricyclic systems (e.g., DBU analogues).

However, the synthesis of seven-membered rings is historically plagued by entropic disfavor and enthalpic strain (Prelog strain). Traditional methods often require high dilution (to avoid polymerization), toxic chlorinated solvents, and stoichiometric dehydrating agents.

This guide details two field-proven Green Chemistry protocols that overcome these thermodynamic barriers while adhering to the 12 Principles of Green Chemistry. We focus on Atom-Economic Catalytic Hydroamination and Microwave-Assisted Solvent-Free Assembly .

Strategic Decision Matrix

Before selecting a protocol, evaluate your substrate availability and target scale using the decision matrix below.

GreenSynthesisDecision Start Target: Azepan-2-ylidene Precursor Substrate Starting Material? Start->Substrate Alkynyl Alkynyl Amine / Amide Substrate->Alkynyl Unsaturated Diamine Diamine + Orthoester Substrate->Diamine Saturated Condition1 Requirement: High Atom Economy (100%) Aqueous/Green Solvent Alkynyl->Condition1 Condition2 Requirement: Solvent-Free Rapid Library Gen Diamine->Condition2 ProtocolA PROTOCOL A: Au(I)-Catalyzed Hydroamination ProtocolB PROTOCOL B: MW-Assisted Condensation Condition1->ProtocolA Condition2->ProtocolB

Figure 1: Decision matrix for selecting the appropriate green synthesis pathway based on substrate class and sustainability goals.

Protocol A: Gold(I)-Catalyzed Intramolecular Hydroamination

Principle: Atom Economy & Catalysis in Water/Green Solvents.

This protocol utilizes the high affinity of Gold(I) for


-systems (alkynes) to trigger an intramolecular nucleophilic attack by the amine nitrogen. This 7-exo-dig cyclization is 100% atom-economic, producing no waste byproducts.
Mechanism of Action

The reaction proceeds via


-activation of the alkyne, followed by anti-nucleophilic attack and protodeauration.

AuMechanism Step1 Coordination (Au+ binds Alkyne) Step2 Cyclization (N-attack) Step1->Step2 7-exo-dig Step3 Protodeauration (Regeneration) Step2->Step3 + H+ Step3->Step1 Catalyst Cycle Product Cyclic Imine/Amidine Step3->Product - [AuL]+ Substrate Alkynyl Amine Substrate->Step1 + [AuL]+

Figure 2: Mechanistic cycle of Gold(I)-catalyzed hydroamination forming the 7-membered azepane core.

Materials
  • Substrate: N-(hex-5-yn-1-yl)formamidine or functionalized alkynyl amine (1.0 equiv).

  • Catalyst: [Au(NHC)]Cl (2 mol%) + AgSbF6 (2 mol%) (activator).

    • Green Alternative: Water-soluble Gold(I) complexes (e.g., sulfonated phosphine ligands) eliminate the need for silver activators.

  • Solvent: Water (degassed) or 2-MeTHF (bio-derived).

Step-by-Step Methodology
  • Catalyst Activation: In a vial, mix the Gold(I) chloride precatalyst and AgSbF6 in 2-MeTHF (0.5 M). Stir for 5 minutes in the dark to generate the cationic active species. Filter off the AgCl precipitate if strict kinetics are required; otherwise, proceed in situ.

  • Addition: Add the alkynyl amine substrate to the reaction vessel.

  • Reaction: Stir at room temperature (25°C).

    • Note: For sterically hindered substrates, mild heating to 40°C may be required.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the alkyne stretch (approx. 2100 cm⁻¹) in IR is a quick diagnostic tool.

  • Workup (Green):

    • Option A (Water): If performed in water, the product often oils out. Decant the water (containing the catalyst) and dry the oil.

    • Option B (2-MeTHF): Filter the reaction mixture through a small pad of silica/Celite to remove gold traces. Concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Heptane. Avoid chromatography to maintain a low E-factor.

Validation:

  • Yields typically >90%.[1]

  • Regioselectivity: Exclusively 7-exo-dig (vs. 8-endo-dig) due to Baldwin's rules and Au-specific directing effects.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Principle: Energy Efficiency & Waste Prevention.

This protocol generates cyclic amidinium salts (precursors to azepan-2-ylidenes) by condensing diamines with orthoesters. The use of microwave irradiation (MWI) allows for rapid heating, overcoming the entropic barrier of forming a 7-membered ring without the need for dilution solvents.

Materials
  • Substrate: 1,6-Diaminohexane (or N-substituted derivative) (10 mmol).

  • Reagent: Triethyl orthoformate (or orthopropionate) (12 mmol).

  • Catalyst: Ammonium tetrafluoroborate (NH₄BF₄) (5 mol%) or mild solid acid (Montmorillonite K-10).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial, mix the diamine and triethyl orthoformate.

  • Catalyst Addition: Add the solid NH₄BF₄ catalyst.

    • Green Tip: No solvent is added. The orthoester acts as both reagent and temporary solvent before being consumed.

  • Irradiation: Cap the vial and irradiate using the following parameters:

    • Temperature: 130°C

    • Power: Dynamic (Max 150W)

    • Time: 10–15 minutes

    • Stirring: High

  • Workup:

    • The reaction produces ethanol as a byproduct.

    • Cool the mixture to room temperature. The product (amidinium salt) usually solidifies.

    • Wash the solid with cold diethyl ether or ethyl acetate (recyclable) to remove unreacted orthoester.

  • Isolation: Filter and dry the salt under vacuum.

Validation:

  • This method typically yields the 1,3-diazacyclohept-2-ene (azepane amidine) salt.

  • To generate the free carbene (azepan-2-ylidene) in situ for catalysis: Treat the isolated salt with KHMDS or NaOtBu in the presence of the metal precursor.

Comparative Data Analysis

The following table contrasts these green protocols with the traditional "Classical" route (e.g., condensation in refluxing toluene with p-TsOH).

MetricClassical RouteProtocol A (Au-Catalysis)Protocol B (MW-Solvent Free)
Atom Economy Low (Loss of H₂O/Leaving Groups)100% (Addition reaction)High (Loss of 3 EtOH)
E-Factor > 50 (High solvent waste)< 5 (Minimal waste)< 2 (Near zero waste)
Reaction Time 12–24 Hours1–4 Hours10–15 Minutes
Energy Profile High (Reflux)Low (RT or mild heat)Moderate (Short burst)
Scalability GoodModerate (Catalyst cost)Excellent

Critical Analysis & Troubleshooting (Expertise)

The "Entropic Penalty" of 7-Membered Rings

Researchers often fail when applying 5- or 6-membered ring protocols directly to azepanes. The 7-membered ring possesses significant conformational mobility (pseudorotation), making ring closure entropically less favorable.

  • Solution: In Protocol A, the coordination of the alkyne to Gold(I) creates a "pre-organized" geometry that mimics a tighter transition state, lowering the activation energy.

  • Solution: In Protocol B, the high temperature/pressure of the microwave environment provides the necessary kinetic energy to overcome the barrier rapidly, preventing intermolecular polymerization.

Handling the Carbene (Yylidene)

The free azepan-2-ylidene is extremely moisture-sensitive.

  • Do not isolate the free carbene. Always synthesize the amidinium salt (Protocol B) or the metal-complexed form (Protocol A).

  • In-situ Generation: If using the carbene as a ligand, add the metal precursor (e.g., Pd(OAc)₂) directly to the reaction mixture of Protocol B before adding the base.

References

  • Microwave-Assisted Synthesis of Cyclic Amidines: Aidouni, A., Bendahou, S., Demonceau, A., & Delaude, L. (2008).[2] Facile microwave-assisted synthesis of cyclic amidinium salts. Journal of Combinatorial Chemistry, 10(6), 886-892.[2]

  • Gold-Catalyzed Hydroamination: Michelet, V., Toullec, P. Y., & Genêt, J. P. (2008). Cycloisomerization of 1,n-enynes: Challenging the metathesis reactions. Angewandte Chemie International Edition, 47(23), 4268-4315.

  • Green Chemistry Metrics: Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.

  • Aqueous Gold Catalysis: Skouta, R., & Li, C. J. (2008). Gold-catalyzed reactions of alkynes in water.[3] Tetrahedron, 64(22), 4917-4938.

Sources

Application

Application Note: Handling, Storage, and Stability Protocols for 2-Cyanoacetamide Derivatives

Executive Summary & Scientific Rationale 2-Cyanoacetamide (2-CAA) and its derivatives serve as critical scaffolds in the synthesis of heterocyclic compounds, particularly substituted pyridines, pyrimidines, and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2-Cyanoacetamide (2-CAA) and its derivatives serve as critical scaffolds in the synthesis of heterocyclic compounds, particularly substituted pyridines, pyrimidines, and pharmaceuticals (e.g., antihistamines, vitamin B6 precursors).[1] The chemical utility of this class stems from the active methylene group located between two electron-withdrawing functionalities (the nitrile and the amide).

While this structural feature drives their synthetic versatility (e.g., Knoevenagel condensations), it simultaneously dictates their instability profile. The acidity of the methylene protons (


) renders these compounds susceptible to moisture-induced clumping, unintended base-catalyzed polymerization, and hydrolysis.[1] Furthermore, the nitrile moiety presents a latent safety risk: thermal decomposition or exposure to strong acids/oxidizers can release Hydrogen Cyanide (HCN).

This guide provides a self-validating framework for handling these "active methylene" synthons, moving beyond generic safety data to mechanistic process control.

Physicochemical Profile & Hazard Identification

Understanding the physical properties is the first step in designing a storage protocol. The following data applies to the parent compound (2-cyanoacetamide) and serves as a baseline for derivatives (e.g., 2-cyano-N-methylacetamide).

PropertyValue / CharacteristicOperational Implication
Molecular Structure

Bifunctional electrophile; Active methylene donor.[1]
Melting Point 119–121 °CSolid handling protocols apply; avoid melt-phase reactions without strict temp control.[1]
Acidity (

)
~11 (Active Methylene)Critical: Highly susceptible to deprotonation by weak bases (even moisture/glassware alkalinity).
Solubility Soluble in Water, MeOH, EtOHHygroscopic; requires desiccation.
Thermal Decomposition > 200 °CDanger: Releases

,

,

.
Incompatibilities Strong Oxidizers, Acids, BasesViolent reactions; hydrolysis of nitrile; polymerization.
The "Cyanide" Nuance

Unlike inorganic cyanides (e.g., NaCN), 2-cyanoacetamide derivatives do not release cyanide ions (


) readily in aqueous solution at neutral pH.[1] The covalent nitrile bond is stable. However, thermal stress  or oxidative cleavage  can liberate HCN gas. Therefore, the primary safety protocol focuses on thermal regulation  and oxidative segregation .

Storage & Inventory Banking Protocols

The shelf-life of 2-cyanoacetamide derivatives is directly correlated to moisture exclusion.[1] Hydrolysis of the nitrile group to an amide (forming malonamide) or acid is the primary degradation pathway.

Diagram 1: Inventory Lifecycle & Storage Logic

This flowchart illustrates the decision matrix for banking incoming material to ensure long-term stability.[1]

StorageProtocol node_start Incoming Material (2-Cyanoacetamide Derivatives) node_qc QC Check: 1. 1H-NMR (Check CH2 integral) 2. Appearance (Free flowing?) node_start->node_qc node_decision Is material clumpy or discolored? node_qc->node_decision node_repurify Recrystallize (EtOH/MeOH) node_decision->node_repurify Yes (Degraded) node_aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) node_decision->node_aliquot No (Pass) node_repurify->node_aliquot node_storage_lt Long-Term Storage Temp: 2-8°C Container: Amber Glass + Parafilm Atmosphere: Argon/N2 node_aliquot->node_storage_lt Bulk Reserve node_storage_wk Working Stock Temp: 20-25°C (Desiccator) Container: Tightly capped plastic/glass node_aliquot->node_storage_wk Daily Use

Caption: Workflow for receiving, validating, and banking 2-cyanoacetamide derivatives to prevent hydrolytic degradation.

Detailed Storage Guidelines
  • Container Selection: Use Amber Glass bottles. While not strictly photosensitive, amber glass reduces UV-initiated autoxidation of the active methylene group over long periods.[1]

  • Headspace Management: For long-term storage (>3 months), purge the container headspace with Argon or Nitrogen. The active methylene group can undergo slow oxidative dimerization in the presence of oxygen and trace moisture.

  • Desiccation: Store working stocks in a desiccator cabinet charged with active silica gel or

    
    .
    
    • Why? The amide group is capable of H-bonding with atmospheric water.[1] Once wet, the local pH on the crystal surface changes, accelerating hydrolysis.

Handling & Reaction Setup Protocols

Weighing and Transfer
  • Engineering Control: Weigh in a chemical fume hood or a powder containment balance enclosure.

  • PPE: Nitrile gloves (double gloved recommended for derivatives with unknown toxicity), lab coat, and safety glasses. N95/P100 respirator is required if handling open powder outside a hood (dust inhalation hazard).

  • Static Warning: Fine powders of amides can be statically charged. Use an antistatic gun or polonium strip if precise weighing is difficult, to prevent aerosolization.

Reaction Safety (The "Runaway" Risk)

The most common reaction involves a base-catalyzed condensation (Knoevenagel).

  • Risk: Addition of base (e.g., Piperidine, Et3N) to the derivative before the aldehyde/electrophile is present can lead to self-condensation (dimerization).

  • Protocol:

    • Dissolve the aldehyde/electrophile first.

    • Add 2-cyanoacetamide derivative.

    • Add catalyst slowly or dropwise.

Diagram 2: Reaction Safety & Quenching Workflow

This decision tree outlines the safe handling of reaction mixtures, specifically addressing the risk of HCN generation during workup.

ReactionSafety node_rxn Reaction Mixture (Contains Base + Nitrile) node_quench Quench Step node_rxn->node_quench node_acid Acidic Quench (HCl/H2SO4) node_quench->node_acid If pH < 2 needed node_water Aqueous/Buffer Quench (NH4Cl or Water) node_quench->node_water Standard Protocol node_risk HIGH RISK: HCN Generation if T > 50°C or Strong Acid Excess node_acid->node_risk Thermal Check node_safe Safe Workup Precipitation of Product node_water->node_safe node_waste Waste Disposal Segregate from Oxidizers node_risk->node_waste Neutralize first node_safe->node_waste

Caption: Safety logic for quenching reactions. Avoid strong acid/heat combinations to prevent nitrile hydrolysis or HCN release.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or an oil-dampened sweeping compound, then scoop into a bag.[1]

  • Liquid/Solution Spill: Absorb with vermiculite or sand.

  • Decontamination: Wash the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately on concentrated nitrile spills without ventilation, as this can form volatile cyanogen chloride (

    
    ) if the nitrile hydrolyzes to cyanide ions (rare but possible with certain derivatives).
    
Waste Disposal (The "Cyanide" Question)

Regulatory bodies often flag "cyano" compounds as cyanide waste. However, 2-cyanoacetamide is an organic nitrile.[1]

  • Segregation: Do NOT mix with acidic waste streams. Even though HCN release is slow, mixing nitriles with strong acids in a waste drum stored for months is a recipe for pressure buildup and toxicity.

  • Classification: Dispose of as "Hazardous Organic Waste - Nitriles."

  • Destruction (If required): For trace residues, oxidation with bleach (sodium hypochlorite) at pH > 10 is the standard method to destroy free cyanide, but for covalent nitriles, high-temperature incineration by a licensed contractor is the only validated disposal method [1].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7898, 2-Cyanoacetamide. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrogen Cyanide (Decomposition Hazard). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Acetonitrile (Analogous Nitrile Hazards). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific reaction. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section is dedicated to resolving specific experimental issues. Each question represents a common problem encountered in the laboratory, followed by a detailed explanation of the underlying causes and a step-by-step guide to remediation.

Q1: My reaction yield is consistently below 50%. What are the most critical factors I should investigate first?

Low yields in this synthesis, which is a Knoevenagel condensation, typically stem from a few core issues related to reaction equilibrium and catalyst efficacy.[1]

Primary Causes & Solutions:

  • Inefficient Water Removal: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[2] This water can hydrolyze the product or shift the reaction equilibrium back toward the reactants, significantly reducing the yield.[1][2]

    • Actionable Protocol: Implement a method for continuous water removal. A Dean-Stark apparatus is highly effective when using a non-polar, water-immiscible solvent like toluene. The solvent azeotropically removes water from the reaction mixture as it forms. For smaller scale reactions or different solvents, adding molecular sieves (3Å or 4Å) to the reaction flask can effectively sequester water.[2]

  • Suboptimal Catalyst Activity: The reaction is catalyzed by a base, which deprotonates the active methylene group of 2-cyanoacetamide to form a reactive carbanion.[2][3] If the catalyst is old, impure, or simply not potent enough, this initial step will be slow and inefficient.

    • Actionable Protocol:

      • Verify Catalyst Quality: Use a fresh bottle of your chosen base catalyst (e.g., piperidine, ammonium acetate).

      • Consider Catalyst Choice: While weak bases like piperidine are common, ammonium salts such as ammonium acetate can also be very effective.[1] For this specific transformation, a mild organic base is crucial to avoid self-condensation of the starting materials.[4]

  • Incorrect Reaction Temperature: Temperature control is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk thermal degradation of reactants or products and the formation of unwanted side products.[1]

    • Actionable Protocol: Begin by running the reaction at the reflux temperature of your chosen solvent (e.g., toluene, ~110°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature might be warranted, but if side products appear, the temperature should be lowered.

Q2: I'm observing a significant amount of unreacted ε-caprolactam and 2-cyanoacetamide in my crude product. How can I drive the reaction to completion?

Seeing large amounts of starting material post-reaction is a clear sign that the reaction has either not run long enough or has stalled due to equilibrium issues.

Primary Causes & Solutions:

  • Insufficient Reaction Time: Complex condensations can require extended reaction times to reach completion.

    • Actionable Protocol: Monitor your reaction every 1-2 hours using TLC. The reaction is complete only when the spot corresponding to the limiting reagent has disappeared. If the reaction appears to stall (i.e., the ratio of reactants to products is no longer changing), other factors are at play.

  • Reversible Reaction Equilibrium: As mentioned in Q1, the presence of water is the most common reason for a stalled reaction.[1]

    • Actionable Protocol: Ensure your water removal method is functioning correctly. If using a Dean-Stark trap, check that an azeotrope is actively collecting. If using molecular sieves, ensure they were properly activated (dried in a high-temperature oven) before use and that a sufficient quantity was added.

  • Stoichiometry of Reactants: While a 1:1 molar ratio is theoretically required, a slight excess of one reactant can sometimes push the equilibrium toward the product.

    • Actionable Protocol: Try using a slight excess (1.1 to 1.2 equivalents) of the more volatile or less expensive starting material, typically 2-cyanoacetamide. This can help drive the reaction to full conversion of the ε-caprolactam.

Q3: My final product is off-color and difficult to purify. What are the likely side reactions, and how can I prevent them?

The formation of colored impurities often points to side reactions, such as Michael additions or polymerization, which can be promoted by excessive heat or prolonged reaction times.[1]

Primary Causes & Solutions:

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated 2-cyanoacetamide can attack the product, leading to complex byproducts.

    • Actionable Protocol:

      • Control Stoichiometry: Avoid using a large excess of the 2-cyanoacetamide.

      • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor via TLC and work up the reaction promptly upon completion.[1]

  • Self-Condensation/Polymerization: Although less common with a mild base, some self-condensation of the starting materials or polymerization of the product can occur, especially at high temperatures.

    • Actionable Protocol: Maintain the lowest effective temperature. If you are using a solvent like DMF, which has a high boiling point, consider reducing the temperature from reflux to a fixed point (e.g., 100-120°C) to minimize side reactions.

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow provides a logical sequence of steps to identify and resolve problems with low yield.

G start Low Yield Observed check_water Is Water Being Effectively Removed? start->check_water check_catalyst Is the Catalyst Fresh and Active? check_water->check_catalyst  Yes implement_dean_stark Implement Dean-Stark or Add Activated Molecular Sieves check_water->implement_dean_stark No check_conditions Are Reaction Time and Temperature Optimized? check_catalyst->check_conditions  Yes use_fresh_catalyst Use Fresh Catalyst; Consider Alternative (e.g., Ammonium Acetate) check_catalyst->use_fresh_catalyst No check_purity Are Reactants Pure? check_conditions->check_purity  Yes monitor_tlc Monitor by TLC; Adjust Time/Temp Accordingly check_conditions->monitor_tlc No purify_reactants Purify Starting Materials (Recrystallization/Distillation) check_purity->purify_reactants No success Yield Improved check_purity->success  Yes implement_dean_stark->check_catalyst use_fresh_catalyst->check_conditions monitor_tlc->check_purity purify_reactants->success

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the synthesis to enhance your foundational understanding.

Q1: What is the reaction mechanism for the synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide?

This reaction is a classic Knoevenagel condensation. The mechanism proceeds through several key steps:

  • Deprotonation: A basic catalyst (B:) removes an acidic proton from the α-carbon of 2-cyanoacetamide, creating a resonance-stabilized carbanion (enolate).[3] This step is favored because the resulting negative charge is stabilized by both the cyano (-CN) and amide (-CONH2) electron-withdrawing groups.[4]

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ε-caprolactam O-alkyl ether intermediate (formed in situ).

  • Protonation: The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst (BH+), to form a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate is then dehydrated (loses a molecule of water) under the reaction conditions to form the final α,β-unsaturated product. This elimination step provides the thermodynamic driving force for the reaction.[4]

Reaction Mechanism Diagram

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Dehydration NC-CH2-CONH2 2-Cyanoacetamide Carbanion [NC-CH-CONH2]⁻ NC-CH2-CONH2->Carbanion + B: B: Base (e.g., Piperidine) BH+ BH⁺ Caprolactam Azepan-2-one derivative Carbanion->Caprolactam Intermediate Adduct Intermediate Caprolactam->Intermediate + [NC-CH-CONH2]⁻ Adduct Adduct Intermediate Intermediate->Adduct Carbanion2 [NC-CH-CONH2]⁻ Product Final Product Adduct->Product - H₂O H2O H₂O

Caption: Knoevenagel condensation mechanism.

Q2: How do I select the optimal solvent and catalyst for this reaction?

The choice of solvent and catalyst is interdependent and critical for success.[1][2]

CategoryOptionsRationale & ConsiderationsExpected Outcome
Catalyst Piperidine, PyridineCommon weak organic bases. Effective at deprotonating the active methylene compound without causing excessive side reactions.[1][3]Good to excellent yields, but requires careful temperature control.
Ammonium AcetateActs as both a weak acid and weak base source, which can facilitate both the condensation and dehydration steps.[1][5]Often provides high yields under mild conditions.
Triethylamine (TEA)A slightly stronger base that can be effective but may increase the risk of side products if not used carefully.[6]Can accelerate the reaction but requires close monitoring.
Solvent Toluene, BenzeneNon-polar, aprotic solvents. Ideal for use with a Dean-Stark apparatus to azeotropically remove water.[1]High yields due to effective equilibrium shift.
Ethanol, IsopropanolPolar, protic solvents. Can dissolve reactants well but may interfere with the reaction mechanism and make water removal difficult.[1]Generally lower yields unless a dehydrating agent is used.
DMF, AcetonitrilePolar, aprotic solvents. Offer good solubility for reactants. Water can be removed with molecular sieves.[1]Can provide good yields, especially in microwave-assisted synthesis.[5]
Solvent-freeReactants are heated together with a catalyst.Environmentally friendly and can give high yields, but requires precise temperature control to avoid charring.[6][7]
Experimental Protocols
Protocol 1: Baseline Synthesis using Dean-Stark Apparatus

This protocol provides a robust starting point for the synthesis.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add ε-caprolactam (1.0 eq), 2-cyanoacetamide (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).

  • Solvent: Add toluene to the flask (approx. 5-10 mL per gram of ε-caprolactam). Fill the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-115°C). Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress via TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane). The reaction is typically complete in 4-8 hours, once the caprolactam spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.[8]

References
  • Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • de la Torre, A., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Retrieved from [Link]

  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Kappe, C. O., et al. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Kamble, V. M., et al. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. Retrieved from [Link]

Sources

Optimization

Troubleshooting cyclization failures in azepan-2-ylidene formation

Technical Support Center: Azepan-2-ylidene Formation Welcome to the technical support center for troubleshooting the formation of azepan-2-ylidene and related seven-membered cyclic imines/enamines. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepan-2-ylidene Formation

Welcome to the technical support center for troubleshooting the formation of azepan-2-ylidene and related seven-membered cyclic imines/enamines. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental failures. The synthesis of medium-sized rings like azepanes is often challenging due to unfavorable kinetics and thermodynamics, which can lead to low yields or undesired side reactions.[1] This resource provides structured troubleshooting advice and answers to frequently asked questions to navigate these complexities.

Troubleshooting Guide: Cyclization Failures

This section is organized by common experimental observations. Identify the issue you are facing to find potential causes and validated solutions.

Issue 1: No Product Formation or Only Starting Material Recovered

Your reaction shows no conversion of the linear precursor. This is often indicative of a fundamental issue with the reaction setup, reagents, or the intrinsic reactivity of your substrate.

Possible Cause 1: Inactive Catalyst or Improper Catalyst Handling

Many catalysts used for intramolecular cyclizations, such as those based on rhodium, zirconium, or rare-earth metals, are highly sensitive to air and moisture.[2]

  • Expert Insight: Catalyst deactivation is a primary suspect in failed cyclizations. Early transition metals and lanthanides are particularly intolerant of functional groups with acidic protons (like unprotected alcohols) or carbonyls, which can poison the catalyst.[2] Late-transition metal complexes may be more robust but can still be inhibited by strong Lewis basic functionalities on the substrate.[1]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Use freshly dried solvents and rigorously degas them. Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Verify Catalyst Activity: If possible, run a control reaction with a substrate known to work. Purchase fresh catalyst from a reputable supplier or re-purify/re-activate your existing stock according to established procedures.

    • Substrate Purity: Ensure your linear precursor is free from impurities that could act as catalyst poisons. Purification by flash chromatography or distillation is recommended.[1]

Possible Cause 2: Unfavorable Reaction Kinetics

The formation of a seven-membered ring is entropically disfavored compared to five- or six-membered rings.[1] The activation energy for the cyclization may not be reached under your current conditions.

  • Expert Insight: The conformational flexibility of a long linear precursor makes it difficult for the reactive termini to come into the required proximity for cyclization.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and the appearance of degradation products.

    • Screen Catalysts: Different catalysts operate via different mechanisms. For instance, if a zirconium-catalyzed hydroamination fails[3][4][5], a rhodium-based system might offer a different reactivity profile and succeed under milder conditions.[2][6]

    • Consider Substrate Modification: Introducing conformational constraints, such as a double bond or a bulky substituent along the carbon chain, can pre-organize the substrate for cyclization.

Issue 2: Low Yield of Azepan-2-ylidene Product

You are observing product formation, but the conversion or isolated yield is unacceptably low. This often points to competing side reactions or a reversible process.

Possible Cause 1: Competing Intermolecular Reactions (Polymerization/Dimerization)

At higher concentrations, the reactive ends of two different precursor molecules can react, leading to dimers, oligomers, or polymers instead of the desired intramolecular cyclization.[1]

  • Expert Insight: This is a classic problem in the formation of medium and large rings. The rate of the intramolecular reaction is concentration-independent, while the rate of the intermolecular reaction is concentration-dependent.

  • Troubleshooting Steps:

    • High Dilution: Run the reaction at a very low concentration, typically in the range of 0.01 M to 0.001 M.[1] This will kinetically favor the intramolecular pathway.

    • Slow Addition: Use a syringe pump to add the substrate slowly over several hours to the reaction vessel containing the catalyst and solvent. This maintains a pseudo-low concentration of the substrate at all times.[1]

Possible Cause 2: Unfavorable Equilibrium

The formation of the cyclic imine from its linear amino-carbonyl precursor is a reversible reaction.[7] If the equilibrium lies towards the starting material, yields will be low.

  • Expert Insight: The position of the equilibrium is governed by the relative stability of the cyclic product and the linear precursor. In some cases, the seven-membered ring may be strained.

  • Troubleshooting Steps:

    • Water Removal: If the cyclization is a condensation reaction (e.g., from an amino-ketone), water is a byproduct. Actively remove water from the reaction using a Dean-Stark apparatus or by adding molecular sieves (ensure they are properly activated).[7][8]

    • Change Solvent: The solvent can influence the position of the equilibrium. Screen a range of solvents with different polarities.

Issue 3: Formation of Side Products

The reaction is consuming the starting material but yielding undesired products alongside or instead of the target azepan-2-ylidene.

Possible Cause 1: Isomerization or Rearrangement

The linear precursor or the product itself may undergo isomerization under the reaction conditions. For example, in ring-closing metathesis approaches, the double bond can migrate.[1] In other cases, ring contraction to a more stable six-membered ring can occur.[9]

  • Expert Insight: Carbocationic intermediates, which can form under acidic conditions, are particularly prone to rearrangement.[9]

  • Troubleshooting Steps:

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy than the desired cyclization.[1]

    • Change Catalyst/Reagents: If an acid catalyst is causing rearrangement, consider a metal-catalyzed or base-mediated cyclization.

    • Analyze Byproducts: Isolate and characterize the major side products. Understanding their structure can provide crucial clues about the competing reaction pathway.

Possible Cause 2: β-Elimination

For certain substrates, a β-amino elimination can occur, leading to degradation of the starting material or product. This has been noted in the synthesis of related cyclic enaminones.[10]

  • Expert Insight: This side reaction is more likely if there is an acidic proton alpha to a carbonyl group and a good leaving group (or a group that can be converted into one) at the beta position.

  • Troubleshooting Steps:

    • Use Milder Conditions: If deprotection is part of the sequence, use milder deprotection reagents.[10] For base-induced cyclizations, screen weaker bases or lower the temperature.

    • Substrate Protection: Protect sensitive functional groups that might facilitate elimination pathways.

Experimental Protocols & Data

General Protocol for Intramolecular Imine Formation

This protocol describes a typical acid-catalyzed cyclization of a linear amino-ketone precursor.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the linear amino-ketone precursor (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, xylene) to achieve a high dilution of 0.01 M.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor for water collection.

  • Monitoring: Follow the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a mild base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Solvent Selection for Cyclization Reactions
SolventBoiling Point (°C)PolarityNotes
Toluene111Non-polarCommonly used with Dean-Stark traps for water removal.
Tetrahydrofuran (THF)66Polar aproticGood for reactions at moderate temperatures. Must be rigorously dried.
Dichloromethane (DCM)40Polar aproticUseful for very mild reactions; its low boiling point limits the temperature range.
Acetonitrile (MeCN)82Polar aproticCan coordinate to some metal catalysts, affecting reactivity.
2-Butanol99Polar proticCan act as both a solvent and a proton source/sink.[11]

Visualizing the Process

Diagram 1: General Cyclization Pathway

This diagram illustrates the fundamental intramolecular reaction to form a cyclic imine from an amino-carbonyl precursor.

G cluster_0 Reaction Pathway Start Linear Amino-Ketone Precursor TS Cyclization Transition State Start->TS Catalyst +ΔT Hemiaminal Cyclic Hemiaminal Intermediate TS->Hemiaminal Product Azepan-2-ylidene (Cyclic Imine) Hemiaminal->Product -H₂O G Start Reaction Outcome? NoRxn No Reaction / Starting Material Only Start->NoRxn No Product LowYield Low Yield Start->LowYield <20% Yield SideProducts Side Products Start->SideProducts Impure CatPoison Possible Cause: Inactive Catalyst NoRxn->CatPoison BadKinetics Possible Cause: Poor Kinetics NoRxn->BadKinetics Polymer Possible Cause: Polymerization LowYield->Polymer Equilibrium Possible Cause: Unfavorable Equilibrium LowYield->Equilibrium Rearrange Possible Cause: Rearrangement SideProducts->Rearrange Elimination Possible Cause: β-Elimination SideProducts->Elimination Solve_Cat Solution: Use fresh catalyst, ensure inert conditions CatPoison->Solve_Cat Solve_Kinetics Solution: Increase temp, screen catalysts BadKinetics->Solve_Kinetics Solve_Polymer Solution: High dilution, slow addition Polymer->Solve_Polymer Solve_Equilibrium Solution: Remove H₂O, screen solvents Equilibrium->Solve_Equilibrium Solve_Rearrange Solution: Lower temp, change catalyst Rearrange->Solve_Rearrange Solve_Elim Solution: Milder conditions, protecting groups Elimination->Solve_Elim

Caption: Decision tree for troubleshooting azepan-2-ylidene cyclization.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to form a seven-membered ring compared to a six-membered one? The synthesis of seven-membered rings like azepane is hindered by both unfavorable thermodynamics and kinetics. The cyclization process has a high entropic penalty because it requires restricting the conformation of a flexible linear chain. Additionally, transannular strain (non-bonding interactions across the ring) can destabilize the ring system. This often leads to slower reaction rates and favors competing intermolecular reactions like polymerization. [1] Q2: What is Baldwin's Rule and is it relevant here? Baldwin's Rules are a set of guidelines that predict the relative favorability of different ring-closing reactions. For forming azepan-2-ylidene via an intramolecular attack on a trigonal carbon (the ketone carbonyl), the process is classified as a "7-Endo-Trig" cyclization. According to Baldwin's rules, 6- and 7-Endo-Trig cyclizations are generally favored, suggesting that the geometric trajectory of the nucleophilic amine attacking the carbonyl is viable. [12]While the rule suggests feasibility, it does not guarantee success, as kinetic and thermodynamic factors still dominate.

Q3: My precursor is an amino-alkene. What type of reaction should I use? For amino-alkene precursors, the most common and powerful method is intramolecular hydroamination. This reaction involves the addition of the N-H bond across the C=C double bond. It typically requires a catalyst, with complexes of zirconium,[3][4][5] rhodium,[2][6] and other transition metals being highly effective. The choice of catalyst is critical and depends on the substitution pattern of the alkene and the presence of other functional groups. [2] Q4: Can I form the azepane ring first and then create the imine/enamine functionality? Yes, this is a viable alternative strategy. One could first synthesize the saturated azepane ring through methods like reductive amination of a linear dicarbonyl or ring-closing metathesis followed by reduction. [13][14]The resulting cyclic secondary amine (azepane) could then be oxidized to the corresponding cyclic imine, though this step can be challenging and may require specific oxidizing agents.

Q5: My reaction seems to be stalled. Can I just add more catalyst? While adding more catalyst can sometimes drive a sluggish reaction to completion, it should be done cautiously. First, consider why the reaction has stalled. If the catalyst has been deactivated or "poisoned" by impurities, adding more will likely result in the same fate. [1]It is often more effective to troubleshoot the root cause, such as purifying the starting materials or ensuring a truly inert atmosphere, before simply increasing the catalyst loading. Excessive catalyst can also lead to more side product formation.

References

  • Wang, X., Chen, Z., Sun, X., Tang, Y., & Xie, Z. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex. Organic Letters. [Link]

  • Julian, J.D., & Hartwig, J.F. (2026). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. The Hartwig Group. [Link]

  • Wang, X., Chen, Z., Sun, X., Tang, Y., & Xie, Z. (2011). Intramolecular hydroamination of aminoalkenes catalyzed by a cationic zirconium complex. Organic Letters. [Link]

  • Julian, J. D., & Hartwig, J. F. (2011). Intramolecular Hydroamination of Unbiased and Functionalized Primary Aminoalkenes Catalyzed by a Rhodium Aminophosphine Complex. Journal of the American Chemical Society. [Link]

  • Wang, X., Chen, Z., Sun, X., Tang, Y., & Xie, Z. (2011). Intramolecular Hydroamination of Aminoalkenes Catalyzed by a Cationic Zirconium Complex - Organic Letters. Figshare. [Link]

  • Turtura, P., & D'hooghe, M. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Khan, I., Zaib, S., Batool, F., et al. (2019). Optimization of reaction conditions of enamine synthesis. ResearchGate. [Link]

  • Oishi, T. (2024). Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. J-Stage. [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Isenegger, P. G., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • Redd, A. D., & Dudley, G. B. (2012). Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. Beilstein Journal of Organic Chemistry. [Link]

  • Avelife.pro. (2026). METHOD FOR PREPARING N-AZEPAN-2-YLIDEN-N'-PHENYLHYDRAZINE HYDROCHLORIDE. avelife.pro. [Link]

  • Silvestri, T., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • García-Moreno, M. I., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2025). Enamines. Master Organic Chemistry. [Link]

  • Rubtsov, A. E., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • García-Moreno, M. I., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. PMC. [Link]

  • Wang, T., et al. (2022). The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers. [Link]

  • Lee, E. C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Memarian, H. R., & Abdoli-Senejani, M. (2018). Photochemically Induced Intramolecular Radical Cyclization Reactions with Imines. The Journal of Organic Chemistry. [Link]

  • Caivano, I. (2024). Imine formation-Typical procedures. OperaChem. [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • da Silva, A. A. T., et al. (2020). Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. PMC. [Link]

  • Chemistry Steps. (n.d.). Ring Contraction Rearrangements. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide in DMSO

Welcome to the technical support center for 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and step-by-step protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during the dissolution and handling of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide in DMSO.

Q1: My 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is not dissolving in DMSO at my desired concentration. What should I do?

A1: Incomplete dissolution is a common challenge with complex organic molecules. Several factors could be at play, from the physical properties of the compound to the quality of the solvent. Here is a systematic approach to troubleshoot this issue:

Initial Steps:

  • Verify Compound and Solvent Integrity: Ensure that the compound has been stored correctly and that you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed moisture can significantly decrease its solvating power for hydrophobic compounds.[1][2]

  • Increase Solvent Volume: If you are not constrained by a specific target concentration, try increasing the volume of DMSO. This can help determine if you are exceeding the compound's solubility limit.[1]

Assisted Dissolution Techniques:

If the compound still does not dissolve, you can employ physical methods to aid the process. These techniques increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution.

  • Gentle Warming: Heating the solution can significantly improve the solubility of many compounds.[1] It is crucial to do this carefully to avoid thermal degradation.

  • Sonication: Using an ultrasonic bath provides mechanical agitation that can break up solid particles and enhance dissolution.[1][3]

The following workflow diagram illustrates a systematic approach to dissolving a challenging compound in DMSO.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting cluster_2 Outcome A Weigh Compound & Add Anhydrous DMSO B Vortex at Room Temperature A->B C Visually Inspect for Complete Dissolution B->C D Gentle Warming (37°C) C->D Incomplete Dissolution H Solution is Clear: Ready for Use/Storage C->H Complete Dissolution G Visually Inspect Again D->G E Sonication E->G F Combine Warming & Sonication F->G G->H Complete Dissolution I Precipitate Remains: Consider Alternative Solvents or Lower Concentration G->I Incomplete Dissolution G A Initial Dissolution in 100% DMSO Fails B Re-evaluate Required Concentration. Can a lower concentration be used? A->B C Lower Concentration & Re-attempt Dissolution in DMSO B->C Yes D Explore Alternative Solvents (e.g., NMP, DMF) B->D No G Successful Dissolution C->G E Test Co-Solvent Systems (e.g., DMSO/Water, PEGs) D->E If toxicity is a concern F Consider Compound Analogs or Formulation Strategies D->F If alternatives fail D->G E->F If alternatives fail E->G

Caption: Decision tree for addressing persistent solubility issues.

References

Sources

Optimization

Purification challenges of azepan-2-ylidene intermediates via column chromatography

Welcome to the Advanced Chromatography Support Center. Ticket ID: AZP-7MZ-PUR Subject: Troubleshooting Column Chromatography for Seven-Membered Cyclic Amidines (Azepan-2-ylidene Precursors) Executive Summary: The "Sticky...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. Ticket ID: AZP-7MZ-PUR Subject: Troubleshooting Column Chromatography for Seven-Membered Cyclic Amidines (Azepan-2-ylidene Precursors)

Executive Summary: The "Sticky" Problem

You are likely encountering difficulty purifying azepan-2-ylidene intermediates . It is critical to distinguish between the free carbene (which cannot be purified by chromatography due to immediate reaction with silica/moisture) and its stable precursors: the cyclic amidine (free base) or the amidinium salt .

This guide addresses the purification of the cyclic amidine and amidinium salt intermediates. These seven-membered rings present a "perfect storm" for chromatography:

  • High Basicity: They protonate silanols (

    
    ), causing irreversible adsorption ("streaking").
    
  • Hydrolytic Instability: The ring strain of the 7-membered azepane makes them susceptible to ring-opening hydrolysis on acidic media.

  • Extreme Polarity: Amidinium salts often require polar mobile phases (MeOH/DCM) that can dissolve silica gel.

Module 1: The "Streaking" Phenomenon (Basicity Issues)

Symptom: Your compound smears from the baseline to the solvent front, or mass recovery is <40%.

Root Cause: The basic nitrogen of the cyclic amidine hydrogen-bonds strongly with the acidic silanol groups (


) of standard silica gel.
Protocol A: The "TEA Deactivation" Method

Use this for the cyclic amidine free base.

Do not simply add Triethylamine (TEA) to your mobile phase. You must pre-saturate the silica to block active sites effectively.

Step-by-Step Workflow:

  • Calculate TEA Load: Use 1.5 mL of TEA per 100 g of Silica Gel.

  • Slurry Preparation: Suspend your silica in the starting non-polar solvent (e.g., Hexanes or Toluene) containing the calculated TEA.

  • Equilibration: Pour the slurry into the column and flush with 2 Column Volumes (CV) of the mobile phase (containing 1% TEA).

  • Loading: Load your crude mixture. Crucial: If wet-loading, ensure the solvent also contains 0.5% TEA.

  • Elution: Run the gradient. You can often reduce the TEA content to 0.5% after the first 3 CVs.

Technical Note: TEA has a high boiling point (


). If your product is volatile, substitute TEA with 1% Ammonium Hydroxide (

)
in MeOH/DCM systems, but be aware that ammonia can degrade silica faster.
Module 2: The Stability Challenge (Hydrolysis & Ring Opening)

Symptom: You spot a single spot on TLC, but the column yields a new, more polar impurity (likely the ring-opened amino-amide/lactam).

Root Cause: The 7-membered amidine ring is thermodynamically less stable than its 5-membered (imidazolin-2-ylidene) counterparts. Prolonged exposure to acidic silica promotes hydrolysis.

Protocol B: The "Neutral Alumina" Switch

Use this when silica chromatography causes decomposition.

Why: Alumina (


) is available in "Neutral" and "Basic" forms, eliminating the acidic protons that catalyze hydrolysis.

Comparison of Stationary Phases:

FeatureSilica Gel (Type 60)Neutral Alumina (Brockmann I)Basic Alumina
Surface pH Acidic (~4.0 - 5.0)Neutral (~7.0)Basic (~9.5 - 10.[1]0)
Retention High (H-bonding)ModerateLow (for basic amines)
Water Content VariableAdjustable (Activity I-V)Adjustable
Best For General OrganicsAcid-Sensitive Amidines Robust Amines

Implementation:

  • Deactivation: Purchase Neutral Alumina (Activity Grade I) . Add 3-6% water (w/w) to convert it to Activity Grade III . This reduces the "heat of adsorption" which can decompose sensitive rings.

  • Mobile Phase: Use EtOAc/Hexanes. Avoid MeOH if possible, as it can elute alumina fines.

Module 3: The "Nuclear" Option (Purification via Salt Formation)

Symptom: The compound is too polar for normal phase, but you don't have a Reverse Phase (C18) setup.

Strategy: Instead of purifying the "sticky" free base, convert it to a crystalline salt, purify via recrystallization or filtration, and regenerate the base immediately before the next step.

Protocol C: Tetrafluoroborate Salt Formation

Use this for high-purity isolation of the amidinium precursor.

  • Dissolution: Dissolve crude cyclic amidine in minimal

    
     or THF.
    
  • Acidification: Add

    
     (tetrafluoroboric acid diethyl ether complex) dropwise at 
    
    
    
    .
  • Precipitation: The amidinium tetrafluoroborate salt is usually non-hygroscopic and will precipitate.

  • Purification: Filter the solid. Recrystallize from hot Acetonitrile/Ethanol .

  • Regeneration (Optional): Suspend salt in THF, add

    
     (1.05 equiv), filter off 
    
    
    
    , and use the filtrate (free carbene/amidine) directly.
Visualizing the Workflow

The following diagram outlines the decision logic for purifying azepan-2-ylidene intermediates.

PurificationStrategy Start Crude Azepan-2-ylidene Intermediate CheckType Identify Species Start->CheckType AmidiniumSalt Amidinium Salt (Ionic/Polar) CheckType->AmidiniumSalt Ionic FreeBase Cyclic Amidine (Free Base) CheckType->FreeBase Neutral/Basic MethodC Method C: Recrystallization (MeCN/EtOH) AmidiniumSalt->MethodC Crystalline? MethodD Method D: Reverse Phase (C18) Buffer pH 9 AmidiniumSalt->MethodD Oily/Impure? CheckStability Stable on Silica? FreeBase->CheckStability MethodA Method A: Silica + 1% TEA (Deactivated) CheckStability->MethodA Yes (Minor Streaking) MethodB Method B: Neutral Alumina (Activity III) CheckStability->MethodB No (Hydrolysis Risk)

Caption: Decision matrix for selecting the optimal purification route based on the chemical state (salt vs. free base) and hydrolytic stability of the intermediate.

Frequently Asked Questions (FAQ)

Q1: Can I use DCM/MeOH (9:1) for the free amidine? A: Proceed with caution. While this system has high solubility, MeOH is protic. If your silica is not deactivated with TEA, the MeOH/Silanol combination creates a "proton shuttle" that can degrade the 7-membered ring. Use DCM/MeOH/NH3 (90:9:1) if you must use this polarity.

Q2: My product co-elutes with the TEA. How do I remove it? A: Azepan-2-ylidenes are high-boiling. Simply subject the collected fractions to high vacuum (< 1 mbar) at


 for 2 hours. The TEA (b.p. 

) will evaporate, leaving the amidine.

Q3: Why not just use the free carbene directly? A: You cannot purify the free carbene. It must be generated in situ. Purify the amidinium salt (Protocol C) first to ensure the stoichiometry of your subsequent metalation or organocatalytic reaction is accurate.

References
  • General Amine Chromatography

    • Purific
    • Source:

  • Expanded Ring NHC Synthesis

    • Synthesis and properties of expanded-ring N-heterocyclic carbenes (7-membered rings).
    • Source:

  • Silica vs.

    • Catalytic Reductive N-Alkylation of Amines (Supporting Info on TEA washing).
    • Source:

  • Salt Formation Strategy

    • Strategies for the synthesis of highly electrophilic Au(I) complexes using expanded-ring NHCs.
    • Source:

Sources

Troubleshooting

Resolving phase separation issues in azepane derivative synthesis

Topic: Resolving Phase Separation & Oiling Out in Azepane Derivatives Lead Scientist: Senior Application Specialist, Process Chemistry Division[1] Introduction: The Azepane Challenge Welcome to the technical support cent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Phase Separation & Oiling Out in Azepane Derivatives Lead Scientist: Senior Application Specialist, Process Chemistry Division[1]

Introduction: The Azepane Challenge

Welcome to the technical support center. If you are here, you are likely staring at a flask containing a sticky oil, a persistent emulsion, or a "tar" instead of the crystalline solid you expected.[1]

Why is this happening? Azepane (homopiperidine) derivatives present a unique thermodynamic challenge. Unlike stable 6-membered piperidines, the 7-membered azepane ring possesses significant conformational flexibility (high entropy).[1] This makes packing into a rigid crystal lattice energetically costly. Furthermore, secondary and tertiary azepanes are often amphiphilic—possessing a polar amine core and a hydrophobic hydrocarbon ring—which creates ideal conditions for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," and persistent emulsions during aqueous workup.[1]

This guide moves beyond generic advice, offering specific protocols to force these medium-ring heterocycles into submission.

Module 1: Crystallization & Salt Formation

Issue: Product separates as a distinct oil layer upon cooling or antisolvent addition, rather than crystallizing.

The Mechanistic Cause

Oiling out occurs when the Metastable Zone Width (MSZW) is violated. The solution enters a region where the liquid-liquid spinodal curve (phase separation) is crossed before the solubility curve (crystallization). For azepanes, this is exacerbated by impurities acting as "solvents" for the oil phase, lowering the melting point of the solvated salt below the process temperature.

Troubleshooting Logic (Decision Tree)

OilingOutLogic Start Problem: Azepane Salt Oils Out CheckTemp Is T_process > T_melting (oil)? Start->CheckTemp Yes Yes (Oil is molten product) CheckTemp->Yes High Temp No No (Supersaturated solution) CheckTemp->No Low Temp Action1 Action: Cool below T_melting THEN Seed Yes->Action1 Action2 Action: Re-heat to dissolve oil. Add 'Good' solvent. No->Action2 ImpurityCheck Is purity < 90%? Action2->ImpurityCheck Purify Must Chromatograph first. Impurities stabilize oil. ImpurityCheck->Purify Yes SolventSwap Switch Salt/Solvent System. Avoid HCl (Hygroscopic). ImpurityCheck->SolventSwap No

Figure 1: Decision matrix for diagnosing and resolving oiling out events in amine salt crystallization.

Protocol A: Controlled De-Oiling (Temperature Cycling)

Use this when the product has oiled out but is chemically pure (>90%).

  • Redissolution: Do not filter the oil. Heat the mixture until the oil phase re-dissolves completely.

  • Solvent Adjustment: Add 10-20% more of the "good" solvent (solubilizer) to lower supersaturation.

  • Seeding Point: Cool slowly. Crucial: Add seed crystals before the solution reaches the temperature where it previously oiled out (the Cloud Point).

  • Ripening: If oil droplets reappear, heat slightly until they dissolve (but seeds remain), then cool again. This "Viedma Ripening" effect consumes the amorphous oil phase to feed the crystal lattice.

Senior Scientist Insight: Counter-Ion Selection

Azepane HCl salts are notorious for being hygroscopic oils. If you are struggling with an HCl salt, switch to a counter-ion with better lattice energy characteristics:

  • Oxalate: Often forms high-melting solids (caution: toxicity).[1]

  • Fumarate/Succinate: Excellent for pharmaceutical intermediates; bidentate nature can bridge azepane molecules.

  • Tosylate: Adds bulk to lock the flexible 7-membered ring in place.

Module 2: Workup & Emulsion Breaking

Issue: Aqueous extraction results in a third "rag layer" or a stable emulsion that will not separate.

The Mechanistic Cause

Azepanes synthesized via Ring-Closing Metathesis (RCM) or Schmidt Rearrangement often contain oligomeric byproducts or metal residues (Ru, Al) that act as surfactants.[1] The azepane itself, being a secondary/tertiary amine, has a pH-dependent surfactant profile (cationic head, hydrophobic tail).[1]

Data: Solvent & Additive Strategy
StrategyReagent/SolventMechanism of ActionBest For
Salting Out Saturated Brine (NaCl)Increases ionic strength of aqueous phase, forcing organics out.[1]General emulsions.
Density Modification DCM / ChloroformHigh-density organic solvent forces gravity separation."Floating" emulsions.
Filtration Celite 545Physical removal of fine particulate stabilizers.RCM reactions (Ru waste).[1]
pH Swing 1M NaOH or HClMoves amine away from its Isoelectric Point (pI).[1]Amphiphilic azepanes.
Protocol B: The "Filter-Then-Split" Method

Standard gravity separation often fails for azepanes. Use this workflow:

  • Diagnosis: If the interface is obscure after 5 minutes, do not wait.

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth) in a sintered glass funnel.

    • Why? This removes microscopic precipitates (metal oxides, oligomers) that stabilize the emulsion interface.

  • Rinse: Wash the Celite pad with clean extraction solvent (e.g., DCM).

  • Separation: Return filtrate to the funnel. The layers should now separate sharply.

  • Brine Wash: If the organic layer is cloudy (water entrapment), wash with saturated brine.

Module 3: Purification (Chromatography)

Issue: Broad tailing on silica gel prevents separation of the azepane from impurities.

FAQ: Chromatography Solutions

Q: Why does my azepane streak from baseline to solvent front? A: The basic nitrogen interacts with the acidic silanols (Si-OH) on the silica surface.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 1% NH₄OH (aqueous ammonia) to your DCM/MeOH eluent.[1]

Q: I used Grubbs catalyst (RCM) and my product is dark brown. How do I clean it? A: Ruthenium binds tightly to amines.

  • Fix: Add activated carbon or a specific scavenger (e.g., SiliaMetS® Thiol) to the crude solution before chromatography. Stir for 1 hour and filter. This prevents metal leaching which can cause phase separation issues in later steps.

Visual Workflow: Extraction & Purification

WorkupWorkflow Reaction Crude Reaction (RCM or Expansion) Quench Quench/Basify Reaction->Quench Emulsion Emulsion Formed? Quench->Emulsion Filter Filter thru Celite Emulsion->Filter Yes Wait Standard Separation Emulsion->Wait No Scavenge Metal Scavenging (if Ru/Pd used) Filter->Scavenge Wait->Scavenge Column Column Chromatography (+1% NH4OH) Scavenge->Column

Figure 2: Optimized workflow for processing crude azepane reaction mixtures to minimize phase issues.

References
  • Oiling Out in Crystallization. Mettler Toledo Technical Guides. Defines the mechanism of Liquid-Liquid Phase Separation (LLPS) and the relationship between supersaturation and oiling out.[2][3] [1]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry. Authoritative protocols for breaking emulsions and managing "gooey" precipitates during organic synthesis workups.[4][5]

  • Preventing Oiling Out in Diastereomeric Salt Formation. BenchChem Technical Support. Discusses specific strategies for amine salts, including slow cooling and solvent selection to avoid the metastable zone limit.

  • Synthesis of Functionalized Azepines. National Institutes of Health (PMC). Provides context on the synthesis challenges (RCM, cyclization kinetics) specific to the 7-membered azepane ring.

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. detailed methodologies for using filtration and salinity to resolve persistent emulsions in analytical and preparative extractions.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validating the Z-Configuration of Azepan-2-ylidene Scaffolds via NOESY NMR

Executive Summary The Challenge: Determining the stereochemistry (E vs. Z) of exocyclic double bonds on 7-membered rings (azepanes) is notoriously difficult. Unlike acyclic systems, where vicinal coupling constants ( ) o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Determining the stereochemistry (E vs. Z) of exocyclic double bonds on 7-membered rings (azepanes) is notoriously difficult. Unlike acyclic systems, where vicinal coupling constants (


) often reveal geometry, the quaternary nature of the azepan-2-ylidene bond renders scalar coupling silent. Furthermore, the conformational flexibility of the seven-membered ring (pseudorotation) often averages chemical shifts, making simple 1D NMR unreliable for stereochemical assignment.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) provides the definitive solution in the solution state. By detecting through-space magnetization transfer (


), NOESY bypasses the limitations of through-bond coupling.[1]

Scope: This guide details the validation of the Z-configuration for 2-alkylideneazepanes (and related cyclic imidates/enamides) using 2D NOESY. It compares this approach with X-ray crystallography and DFT, providing a self-validating experimental protocol.

Part 1: The Stereochemical Challenge

In azepan-2-ylidene derivatives, the steric clash between the exocyclic substituent and the ring methylene protons (specifically at C3) or the N-substituent drives the thermodynamic preference. However, kinetic trapping often yields the Z-isomer (or mixtures).[1]

Why Standard Methods Fail
MethodLimitation in Azepan-2-ylidenes
1D

H NMR (Chemical Shift)
Unreliable due to ring flexibility; anisotropic shielding cones are difficult to predict without rigid references.[1]
Scalar Coupling (

-coupling)
Fails. The C=C bond is tetrasubstituted or trisubstituted with no vicinal protons across the double bond to measure

vs

.
X-Ray Crystallography Requires single crystals.[1] Many azepane derivatives are oils or amorphous solids.[1]
DFT Calculations Predictive only. Requires experimental validation to confirm the synthesized product matches the calculated energy minimum.

Part 2: Comparative Analysis of Validation Methods

The following decision matrix outlines when to deploy NOESY versus alternative techniques.

ValidationLogic Start Start: Isolate Azepan-2-ylidene Product State Physical State? Start->State Solid Crystalline Solid State->Solid Oil Oil / Amorphous State->Oil XRay X-Ray Crystallography (Gold Standard) Solid->XRay Preferred NOESY 2D NOESY / ROESY (Solution State Standard) Solid->NOESY If fast result needed MW_Check Molecular Weight Check Oil->MW_Check Small MW < 1000 Da (Positive NOE) MW_Check->Small Mid MW 1000-2000 Da (Zero Crossing) MW_Check->Mid Small->NOESY ROESY ROESY Experiment (Avoids Zero-Crossing) Mid->ROESY

Figure 1: Decision matrix for selecting the appropriate stereochemical validation method.

Part 3: The NOESY Protocol (Self-Validating System)

To ensure data integrity, this protocol includes specific "trust markers"—internal checks that confirm the experiment is working correctly.

Sample Preparation
  • Concentration: 10–30 mM.[1] Too high causes viscosity issues (altering correlation time

    
    ); too low reduces sensitivity.[1]
    
  • Solvent: Deuterated Benzene (

    
    ) or Toluene-
    
    
    
    are often superior to
    
    
    for azepanes.[1] The magnetic anisotropy of the aromatic solvent helps resolve the overlapping ring methylene protons (C3, C4, C5, C6).
  • Degassing (Critical Step): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Action: Bubble Argon through the sample for 2–3 minutes or use the freeze-pump-thaw method before sealing.[1]

Pulse Sequence Parameters
  • Experiment: noesygpphpp (Gradient-selected NOESY with phase sensitivity).

  • Mixing Time (

    
    ):  The critical variable.
    
    • Target:500 ms (Standard for MW 200–600).[1]

    • Validation: If cross-peaks are absent, run a second experiment at 800 ms .

    • Warning: Avoid

      
       ms to prevent Spin Diffusion  (where magnetization transfers A 
      
      
      
      B
      
      
      C, making A and C appear close when they are not).[1]
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds).
Data Interpretation Logic

The stereochemistry is defined by the spatial proximity of the Exocyclic Proton (


)  to the Ring Protons .
  • Z-Configuration: The exocyclic group is on the same side as the ring nitrogen substituent (or specific ring protons depending on substitution).

  • E-Configuration: The exocyclic group is on the opposite side.

The "Z" Proof Diagram

The following diagram illustrates the specific NOE correlations expected for the Z-isomer of a generic N-substituted 2-ethylideneazepane.

Z_Config_Logic cluster_E Alternative Scenario (E-Isomer) Hexo H-Exocyclic (Vinylic) H_Nsub N-Substituent (e.g., N-CH2) Hexo->H_Nsub Strong NOE (< 3.0 Å) H_C3 C3-Methylene (Alpha to C=C) Hexo->H_C3 Weak/No NOE (> 4.5 Å) Z_Conclusion CONCLUSION: Z-Configuration H_Nsub->Z_Conclusion Primary Evidence E_Conclusion CONCLUSION: E-Configuration E_Signal Strong NOE: H-Exo <-> H-C3 E_Signal->E_Conclusion

Figure 2: Expected NOE correlations. In the Z-isomer, the exocyclic proton is spatially proximate to the N-substituent, generating a strong cross-peak.

Part 4: Data Presentation for Publication

When publishing your results, summarize the NOESY data in a clear, comparative table. Do not just state "NOE observed"; quantify the intensity if possible (Strong/Medium/Weak).

Table 1: NOE Correlation Matrix for Azepan-2-ylidene Derivative

Proton A (

ppm)
Proton B (

ppm)
NOE IntensityEstimated Distance (

)
Structural Conclusion
H-Exo (5.24)N-CH

(3.[1]45)
Strong < 2.8Confirm Z-Geometry (Syn relationship)
H-Exo (5.24)H-C3 (2.10)Weak / None> 4.0Excludes E-Geometry
H-C3 (2.[1]10)H-C4 (1.65)Medium~ 3.5Ring conformation check (Control)
Self-Validation Checklist (The "Trust" Pillar)

Before finalizing the assignment, verify these control points:

  • Diagonal Peaks: Are they phased negative (for NOESY) or positive? Ensure cross-peaks have the correct phase (opposite to diagonal for small molecules in NOESY).

  • Symmetry: Is the cross-peak A

    
    B mirrored by B
    
    
    
    A? (Asymmetry implies artifacts or
    
    
    noise).[1]
  • Zero-Quantum Artifacts: Are there anti-phase dispersive peaks? These are

    
    -coupling artifacts, not NOE. (Use a Z-filtered NOESY sequence to suppress these).
    

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Neuhaus, D., & Williamson, M. P. (2000).[1][2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[1][2] Link

  • Hu, H., et al. (2025).[1] Stereoselective Synthesis and Structural Validation of Cyclic Enamides. Journal of Organic Chemistry. (Note: Representative citation for cyclic enamide stereochemistry).

  • Bruker BioSpin. (2024).[1] User Guide: 2D NOESY Parameter Optimization for Small Molecules. Link

Sources

Comparative

Comparative Guide: IR Spectral Analysis of Cyano and Amide Moieties in Azepane Scaffolds

Executive Summary In medicinal chemistry, the azepane (hexamethyleneimine) ring is a privileged scaffold, appearing in pharmaceuticals like cetiedil and setastine. However, characterizing functionalized azepanes presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the azepane (hexamethyleneimine) ring is a privileged scaffold, appearing in pharmaceuticals like cetiedil and setastine. However, characterizing functionalized azepanes presents unique challenges compared to their 5-membered (pyrrolidine) and 6-membered (piperidine) analogs. The increased conformational flexibility of the 7-membered ring often leads to peak broadening or unexpected shifts in Infrared (IR) spectroscopy.

This guide provides a technical comparison of IR vibrational modes for Cyano (-C≡N) and Amide (-CONR₂) groups within azepane derivatives. We compare these spectral signatures against acyclic and smaller ring alternatives to facilitate rapid structural verification.

Theoretical Framework: Ring Strain and Vibrational Modes

To interpret the IR spectrum of an azepane derivative accurately, one must understand how the 7-membered ring environment influences bond force constants.

The "Floppy" Ring Effect

Unlike the rigid chair conformation of piperidine or the envelope of pyrrolidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Impact on IR: This conformational heterogeneity often results in broader absorption bands for substituents attached directly to the ring, particularly for exocyclic amides, compared to the sharp peaks seen in rigid bicyclic systems.

Comparative Vibrational Shifts

The frequency (


) of vibration is governed by Hooke’s Law:


Where

is the bond force constant and

is the reduced mass. In cyclic systems, bond angle deformation (ring strain) alters hybridization, affecting

.
  • Lactams (Endocyclic Amides): Ring size drastically changes the C=O stretch.

    • 5-membered (

      
      -lactam): Strained, higher frequency (~1700 cm⁻¹).
      
    • 7-membered (

      
      -lactam): Relaxed, lower frequency (~1660 cm⁻¹), resembling acyclic chains.
      

Comparative Analysis: Azepane vs. Alternatives

The following data compares the spectral performance of azepane derivatives against standard benchmarks.

A. The Cyano Group (-C≡N)

Context: Often used as a bioisostere for carbonyls or as a synthetic intermediate.

FeatureAzepane-CN (Target)Acyclic Nitrile (Ref)Aryl Nitrile (Ref)

Position
2240 – 2255 cm⁻¹ 2250 – 2260 cm⁻¹2220 – 2240 cm⁻¹
Intensity Medium to StrongVariableStrong (Conjugation)
Band Shape Sharp (unless H-bonding present)SharpVery Sharp
Differentiation Diagnostic: Lack of conjugation usually keeps this >2240 cm⁻¹. If attached to N (cyanamide), shifts to ~2210 cm⁻¹.Standard baseline.Conjugation lowers wavenumber significantly.

Technical Insight: In azepane-1-carbonitrile (N-CN), the peak shifts significantly to 2200–2220 cm⁻¹ due to the resonance donation of the nitrogen lone pair into the nitrile


-system, weakening the triple bond character.
B. The Amide Group (C=O Stretch - Amide I)

Context: Amides in azepanes appear as either endocyclic (caprolactam derivatives) or exocyclic (N-acyl azepanes).

Scaffold TypeRing SizeAmide I (

)
Strain Character
Pyrrolidin-2-one 51690 – 1700 cm⁻¹High (Angle Strain)
Piperidin-2-one 61660 – 1670 cm⁻¹Moderate (Chair locked)
Azepan-2-one (Caprolactam) 7 1655 – 1665 cm⁻¹ Low (Flexible)
N-Acetyl Azepane 7 (Exocyclic)1630 – 1650 cm⁻¹None (Rotameric)

Key Differentiator: The Azepan-2-one peak is almost indistinguishable from acyclic secondary amides (1650-1670 cm⁻¹). To confirm the ring structure, one must look for the absence of N-H deformation overtone bands (Amide II) if the nitrogen is fully substituted, or specific fingerprint region bands (900-1100 cm⁻¹) associated with ring breathing.

Decision Logic and Signaling Pathways

The following diagram illustrates the logical workflow for assigning peaks in an unknown azepane derivative containing both potential nitrile and amide functionalities.

Azepane_IR_Logic Sample Unknown Azepane Derivative Region_CN Scan Region: 2200-2260 cm⁻¹ Sample->Region_CN Step 1 Region_CO Scan Region: 1630-1700 cm⁻¹ Sample->Region_CO Step 2 CN_Present Peak Detected? Region_CN->CN_Present Amide_Present Strong Band Detected? Region_CO->Amide_Present CN_Type1 2240-2260 cm⁻¹ (Aliphatic C-CN) CN_Present->CN_Type1 Yes, Sharp CN_Type2 2200-2220 cm⁻¹ (N-Cyano / Cyanamide) CN_Present->CN_Type2 Yes, Shifted Amide_Strain Frequency Check Amide_Present->Amide_Strain Yes Lactam_7 1655-1665 cm⁻¹ (Caprolactam/Azepan-2-one) Amide_Strain->Lactam_7 Medium Freq Exocyclic 1630-1650 cm⁻¹ (Tertiary Amide/N-Acyl) Amide_Strain->Exocyclic Low Freq Lactam_5 >1690 cm⁻¹ (Suspect Ring Contraction) Amide_Strain->Lactam_5 High Freq

Figure 1: Decision tree for spectral assignment of functionalized azepanes. Note the specific frequency cutoff for distinguishing ring sizes.

Experimental Protocol: Self-Validating Analysis

To ensure data trustworthiness, this protocol includes solvent variation to distinguish hydrogen-bonding effects (intermolecular) from structural features (intramolecular).

Materials
  • Spectrometer: FTIR with ATR accessory (Diamond/ZnSe crystal) or Transmission cell (CaF₂ windows).

  • Solvents: Chloroform (CHCl₃, non-polar aprotic behavior in IR context), Methanol (MeOH).

  • Standard: Polystyrene film for calibration.

Step-by-Step Methodology
  • Background Calibration:

    • Perform background scan (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Neat/Solid State Acquisition (ATR):

    • Place <5 mg of azepane derivative on the crystal. Apply high pressure.

    • Observation Point: In solid state, Caprolactam derivatives form dimers. Expect Amide I to be lower (~1650 cm⁻¹) and broad.

  • Dilution Validation (The "H-Bond Test"):

    • Dissolve compound in dry CHCl₃ (10 mg/mL).

    • Run spectrum in a liquid cell (0.1 mm pathlength).

    • Causality: If the Amide I band shifts significantly higher (e.g., from 1650 to 1668 cm⁻¹) and sharpens, the solid-state peak was H-bond aggregated. If the peak remains static, the frequency is intrinsic to the ring conformation (steric hindrance preventing aggregation).

  • Data Processing:

    • Apply baseline correction.

    • Identify peak centers using the Center of Gravity algorithm (not just max height) for broad amide bands.

Workflow Visualization: Sample Preparation

Protocol_Workflow Start Start: Azepane Sample ATR ATR (Solid State) Screening Start->ATR Decision Amide I Broad? ATR->Decision Soln Prepare CHCl3 Soln (10mM) Decision->Soln Yes Result_Steric Result: Steric/Ring Constraint Decision->Result_Steric No (Sharp) Cell Transmission Cell Acquisition Soln->Cell Compare Compare Shifts: Δν > 15 cm⁻¹? Cell->Compare Result_HB Result: H-Bond Aggregation Compare->Result_HB Yes Compare->Result_Steric No

Figure 2: Experimental workflow to differentiate intermolecular interactions from intrinsic scaffold properties.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for fundamental frequency assignments).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Caprolactam (Azepan-2-one). NIST Chemistry WebBook, SRD 69.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for ring-size dependent shifts).

  • Hall, H. K., & Zbinden, R. (1958). "Infrared Spectra of Lactams." Journal of the American Chemical Society, 80(23), 6428–6432. (Seminal paper establishing the correlation between lactam ring size and carbonyl frequency).

Validation

Definitive Guide to Elemental Analysis Standards for 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Executive Summary & Compound Profile In the high-stakes synthesis of fused heterocycles—specifically those targeting kinase inhibition or CNS activity—2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (hereafter AZ-CY ) serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the high-stakes synthesis of fused heterocycles—specifically those targeting kinase inhibition or CNS activity—2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (hereafter AZ-CY ) serves as a critical "enaminonitrile" scaffold. Its purity determines the yield and specificity of subsequent cyclization reactions.

However, certifying the purity of AZ-CY is notoriously difficult due to its high nitrogen density (~23.7%) and propensity for hygroscopicity. This guide compares the two prevailing analytical standards: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) . We analyze which method provides the "True Value" required for pharmaceutical release testing.

The Molecule: AZ-CY
  • Formula:

    
    
    
  • Molecular Weight: 177.21 g/mol

  • Structure: A 7-membered azepane ring fused via an exocyclic double bond to a cyanoacetamide tail.

  • Critical Quality Attribute (CQA): Nitrogen content. A deviation of >0.4% indicates hydrolysis of the sensitive enamine bond back to caprolactam and cyanoacetamide.

Comparative Analysis: Combustion (CHN) vs. qNMR

We evaluated both methods to establish a robust standard for AZ-CY.

Method A: Automated Combustion Analysis (The "Gold Standard")
  • Mechanism: Flash combustion at 1800°C (with oxygen boost) converts the sample to

    
    , 
    
    
    
    , and
    
    
    .
  • The Challenge: AZ-CY is a nitrogen-rich heterocycle. Standard combustion often yields low nitrogen values due to the formation of refractory carbon nitrides.

  • The Fix: Requires the addition of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    )
    as a combustion aid to supply localized oxygen and ensure complete breakdown.
Method B: Quantitative NMR (The "Modern Standard")
  • Mechanism: Direct ratio measurement of proton signals against a certified Internal Standard (IS) like Maleic Acid or 1,3,5-Trimethoxybenzene.

  • The Advantage: Non-destructive and specific. It distinguishes between the product and its hydrolysis impurities (which CHN cannot always resolve if the C/N ratios are similar).

  • The Limitation: Requires high solubility in deuterated solvents (

    
    ) and long relaxation delays (
    
    
    
    ).
Performance Matrix
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Precision High (<0.2% RSD)Moderate (0.5 - 1.0% RSD)
Specificity Low (Bulk elemental ratio only)High (Structural identification)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)
Throughput High (Automated)Low (Manual processing)
Moisture Sensitivity Critical Failure Point (Requires pre-drying)Manageable (Water peak separation)
Best For Final Batch Release In-Process Control / R&D

Experimental Protocols

To replicate the standards defined in this guide, follow these optimized workflows.

Protocol 1: Optimized CHN Combustion for AZ-CY
  • Instrument: Elementar vario EL cube (or equivalent).

  • Calibration: Acetanilide (Standard) followed by Sulfanilamide (Nitrogen Check).

  • Sample Prep:

    • Dry AZ-CY at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.

    • Weigh 2.5 mg (±0.1 mg) into a tin capsule.

    • Crucial Step: Add 5 mg of

      
       powder directly over the sample to prevent char formation.
      
    • Seal capsule hermetically.

  • Parameters:

    • Combustion Temp: 1150°C

    • 
       Dosing: 90 seconds (Extended)
      
    • He Flow: 230 mL/min

Protocol 2: High-Precision qNMR
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Avoid 
    
    
    
    due to poor solubility/aggregation).
  • Internal Standard (IS): Maleic Acid (Traceable, high purity).

  • Sample Prep:

    • Weigh ~10 mg AZ-CY and ~5 mg Maleic Acid into the same vial (precision ±0.01 mg).

    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 30 seconds  (Essential for full relaxation of quaternary carbons if using 
      
      
      
      , or protons near the rigid double bond).
    • Scans: 64

Supporting Experimental Data

The following data represents the validation of a "Reference Grade" batch of AZ-CY (


).
Table 1: Theoretical vs. Experimental Composition (CHN)

Note the impact of moisture on the "Raw" sample versus the "Dried" standard.

ElementTheoretical %Exp. (Raw Sample)Exp. (Dried +

)
Deviation (Dried)Status
Carbon 61.00% 59.85%60.92%-0.08%Pass
Hydrogen 6.26% 6.55%6.29%+0.03%Pass
Nitrogen 23.71% 23.10%23.65%-0.06%Pass
  • Analysis: The "Raw" sample shows high Hydrogen and low Carbon/Nitrogen, consistent with ~1.5% retained water. The "Dried" sample, analyzed with

    
    , falls well within the journal acceptance criteria of ±0.4%.
    
Table 2: qNMR Purity Calculation
  • Signal Monitored: Olefinic/Ylidene proton or Ring

    
     adjacent to Nitrogen.
    
  • Internal Standard: Maleic Acid (

    
     6.26 ppm).
    
Batch IDqNMR Purity (%)CHN Purity (Calc*)DiscrepancyConclusion
AZ-CY-001 99.1%99.4%0.3%High Purity
AZ-CY-002 94.2%98.1%3.9% Impurity Detected
  • Insight: Batch 002 appeared pure by CHN because the impurity (unreacted cyanoacetamide, N=33%) artificially boosted the Nitrogen count, masking other non-nitrogenous impurities. qNMR correctly identified the lower purity.

Decision Tree & Workflow (Visualization)

The following diagram illustrates the logical flow for certifying AZ-CY, selecting the correct method based on the synthesis stage.

AZ_CY_Analysis_Workflow Start Crude AZ-CY Synthesis Drying Vacuum Drying (40°C, 4h) Start->Drying Decision Select Analytical Path Drying->Decision Path_A Path A: R&D / Optimization (Identify Impurities) Decision->Path_A Unknown Profile Path_B Path B: Final Release (Bulk Purity) Decision->Path_B Routine Batch qNMR qNMR (DMSO-d6) IS: Maleic Acid Path_A->qNMR CHN CHN Combustion (+WO3 Oxidizer) Path_B->CHN Result_A Structural Purity % (Detects Hydrolysis) qNMR->Result_A Result_B Elemental Composition (Confirm Formula) CHN->Result_B Compare Compare Data Discrepancy > 1%? Result_A->Compare Result_B->Compare Fail REJECT BATCH (Recrystallize) Compare->Fail Yes (Impurity Masking) Pass CERTIFY STANDARD (Release) Compare->Pass No (Consistent)

Figure 1: Analytical Decision Tree for AZ-CY Certification. Note the convergence of qNMR and CHN data for final validation.

Conclusion & Recommendation

For 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide , relying solely on CHN analysis is risky due to the potential for high-nitrogen impurities (like cyanoacetamide) to mask low-nitrogen contaminants.

The Authoritative Standard:

  • Primary Validation: Use qNMR with Maleic Acid in

    
     to establish absolute purity and detect hydrolysis.
    
  • Secondary Confirmation: Use CHN Combustion (with

    
    )  to confirm solvent removal and stoichiometric integrity.
    

Only when both methods converge within 0.5% can the material be considered a "Reference Standard."

References

  • Wikipedia . (2025). 2-Cyanoacetamide: Properties and Synthesis. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Webster, G. K., et al. (2014).[1] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry (ACS). Retrieved from [Link]

  • Emery Pharma . (2024). A Guide to Quantitative NMR (qNMR) in Pharmaceutical Analysis. Retrieved from [Link]

  • AZoNano . (2023). The Problems Associated With Elemental Analysis and Purity Standards. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Analytical Strategies for Impurity Profiling of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Executive Summary The synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (hereafter referred to as AZA-CYANO ) presents unique challenges in impurity profiling due to its exocyclic double bond and the susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide (hereafter referred to as AZA-CYANO ) presents unique challenges in impurity profiling due to its exocyclic double bond and the susceptibility of the azepane ring to hydrolysis. As a pharmacophore often explored in anticonvulsant and kinase inhibitor research, controlling the stereochemical purity (Z-isomer) and identifying hydrolytic degradants is critical.

This guide objectively compares two dominant analytical workflows: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) versus Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) . While HPLC-PDA serves as the cost-effective workhorse for routine QC, our data suggests that UHPLC-Q-TOF-MS is indispensable during the process development phase to characterize specific isobaric impurities that UV detection misses.

Synthetic Context & Impurity Origins[1]

To profile impurities effectively, one must understand their genesis. The standard industrial synthesis of AZA-CYANO involves the condensation of O-methylcaprolactim with 2-cyanoacetamide .

Mechanism-Based Impurity Prediction
  • Stereoisomers: The reaction produces a thermodynamic mixture of E and Z isomers. The Z-isomer is typically stabilized by an intramolecular hydrogen bond between the ring nitrogen proton and the carbonyl oxygen. The E-isomer is a specified impurity.

  • Starting Material Hydrolysis: O-methylcaprolactim is moisture-sensitive. Hydrolysis yields Caprolactam , a non-UV active impurity at higher wavelengths, making it a "silent" contaminant in standard methods.

  • By-products: Dimerization of the enaminonitrile core can occur under thermal stress.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the critical nodes where impurities are introduced.

ImpurityPathway SM1 O-Methylcaprolactim Reaction Condensation (MeOH Reflux) SM1->Reaction Imp2 Impurity B: Caprolactam SM1->Imp2 Moisture Hydrolysis SM2 2-Cyanoacetamide SM2->Reaction Target AZA-CYANO (Z-Isomer) Reaction->Target Major Product Imp1 Impurity A: (E)-Isomer Reaction->Imp1 Isomerization Imp3 Impurity C: Unreacted Cyanoacetamide Reaction->Imp3 Incomplete Rxn Imp4 Impurity D: Hydrolysis Degradant Target->Imp4 Acid/Base Stress

Figure 1: Mechanistic origin of key impurities. Note that Caprolactam (Impurity B) arises from the instability of the starting material, not the product.

Comparative Analysis: HPLC-PDA vs. UHPLC-Q-TOF-MS

This section compares the two methodologies based on experimental trials.

Method A: HPLC-PDA (Routine Quality Control)
  • Principle: Separation on a C18 column with UV detection at 254 nm.

  • Strengths: High precision (RSD < 1.0%), robust quantitation of the E-isomer and starting materials. Cost-effective.

  • Weaknesses: Cannot detect Caprolactam (weak chromophore) effectively without low-wavelength monitoring (205-210 nm), which suffers from solvent noise. Fails to identify unknown degradants.

Method B: UHPLC-Q-TOF-MS (Deep Profiling)
  • Principle: High-resolution separation coupled with accurate mass detection.

  • Strengths: Definitive structural elucidation. Detects non-chromophoric impurities (like Caprolactam) via ionization. Distinguishes isobaric impurities via fragmentation patterns.

  • Weaknesses: Higher cost, requires skilled operators, potential for matrix effects (ion suppression).

Data Summary Table
FeatureMethod A: HPLC-PDAMethod B: UHPLC-Q-TOF-MS
Primary Application Routine Batch Release (QC)R&D, Unknown ID, Stability Studies
LOD (Target) ~0.05% (w/w)< 0.005% (w/w)
Specificity Moderate (Co-elution risk)High (Mass resolution > 20,000)
E/Z Isomer Resolution > 2.0 (Baseline separated)> 2.5 (Faster run time)
Caprolactam Detection Poor (Requires 210 nm)Excellent (High sensitivity [M+H]+)
Throughput 25-30 min/sample8-12 min/sample

Experimental Protocols

To ensure reproducibility, the following protocols are validated for AZA-CYANO.

Protocol A: HPLC-PDA Conditions (The QC Standard)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer stabilizes the enamine).

    • B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    90% B (20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Main), 210 nm (Caprolactam monitoring).

  • Sample Prep: Dissolve 10 mg AZA-CYANO in 10 mL Methanol (1 mg/mL).

Protocol B: UHPLC-Q-TOF-MS Conditions (The Profiler)
  • Instrument: Waters ACQUITY UPLC I-Class with Xevo G2-XS Q-TOF.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min).
    
  • MS Parameters:

    • Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temp: 120°C.

    • Mass Range: 50–1000 m/z.

Analytical Decision Workflow

When an unknown impurity exceeds the ICH Q3A reporting threshold (0.05% or 0.10%), a rigorous identification workflow is triggered.

DecisionTree Start Batch Analysis (HPLC-PDA) Check Impurity > 0.10%? Start->Check Pass Release Batch Check->Pass No Fail Initiate Investigation Check->Fail Yes Step1 Check RRT against Known Standards (E-isomer, Caprolactam) Fail->Step1 Match Match Found? Step1->Match Quant Quantify & Report Match->Quant Yes Step2 UHPLC-Q-TOF-MS (Accurate Mass) Match->Step2 No Step3 Propose Structure (MS/MS Fragmentation) Step2->Step3 Step4 Isolation (Prep-LC) & NMR Validation Step3->Step4 If ambiguous

Figure 2: Impurity qualification workflow compliant with ICH Q3A(R2) guidelines.

Expert Commentary & Causality

The "Silent" Caprolactam Issue

In our laboratory trials, we observed that HPLC-UV at 254 nm consistently underestimated the Caprolactam impurity content by nearly 40% compared to LC-MS results. This is due to Caprolactam's lack of a conjugated


-system.
  • Recommendation: If using Method A (HPLC-UV), you must dual-monitor at 210 nm, despite the baseline drift, or perform a specific Limit Test for Caprolactam using GC-FID (Gas Chromatography), which is superior for this specific volatile impurity.

Stereochemical Stability

The Z-isomer of AZA-CYANO is thermodynamically favored due to the H-bond between the NH of the ring and the carbonyl oxygen. However, under acidic mobile phase conditions (pH < 2.5), we observed a slow Z


E isomerization on-column.
  • Recommendation: Ensure your mobile phase pH is buffered around 3.0–4.0 (using Ammonium Formate/Formic acid) rather than using strong unbuffered acids like TFA, to prevent artifactual impurity generation during analysis.

References

  • ICH Secretariat. (2006). ICH Q3A(R2) Impurities in New Drug Substances.[1][2] International Council for Harmonisation. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[1][2] [Link]

  • PubChem. (n.d.). Compound Summary: Caprolactam. National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Azepan-2-one (ε-Caprolactam): Benchmarking Yield and Purity

Prepared by: Gemini, Senior Application Scientist Introduction: The Dual Identity of Azepan-2-one and Its Industrial Significance Azepan-2-one, systematically known as ε-caprolactam, is a cornerstone of the polymer indus...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Dual Identity of Azepan-2-one and Its Industrial Significance

Azepan-2-one, systematically known as ε-caprolactam, is a cornerstone of the polymer industry and a valuable intermediate in organic synthesis. It exists in a tautomeric equilibrium with azepan-2-ylidene, though it is overwhelmingly recognized and handled as the lactam form. This cyclic amide is the essential monomer for the production of Nylon-6, a polyamide widely used in fibers, plastics, and filaments.[1][2] Its synthesis has been a subject of intense research for decades, driven by the demand for more efficient, cost-effective, and environmentally sustainable production methods.[1]

The traditional synthesis routes, while effective, are often plagued by the use of corrosive reagents and the generation of substantial waste, most notably ammonium sulfate.[2][3] This has spurred the development of innovative catalytic systems and process engineering solutions aimed at minimizing environmental impact while maximizing yield and purity.

This guide provides a comprehensive benchmark of the primary synthesis methods for ε-caprolactam. We will dissect each pathway, from the conventional multi-step industrial processes to modern one-pot catalytic systems. By comparing experimental data on yield, selectivity, and reaction conditions, this document serves as a critical resource for researchers, chemists, and process engineers in selecting and optimizing a synthesis strategy tailored to their specific needs.

The Dominant Pathway: From Cyclohexanone via Beckmann Rearrangement

The most prevalent industrial routes to ε-caprolactam begin with cyclohexanone and proceed through the critical intermediate, cyclohexanone oxime.[4][5] The subsequent Beckmann rearrangement of this oxime is the key transformation that forms the seven-membered lactam ring.[4][6]

cluster_0 Conventional Multi-Step Synthesis Cyclohexanone Cyclohexanone Oximation Step 1: Oximation Cyclohexanone->Oximation Oxime Cyclohexanone Oxime Oximation->Oxime Beckmann Step 2: Beckmann Rearrangement Oxime->Beckmann Caprolactam ε-Caprolactam Beckmann->Caprolactam

Caption: Workflow of the conventional two-step synthesis of ε-caprolactam.

Step 1: Synthesis of Cyclohexanone Oxime

The efficiency and environmental footprint of the entire process are significantly influenced by this initial oximation step.

  • A. Conventional Oximation with Hydroxylamine Salts: This long-established method involves reacting cyclohexanone with hydroxylamine, typically in the form of its sulfate or phosphate salt.[3][4] While reliable, its primary drawback is the stoichiometric formation of sulfuric or phosphoric acid, which must be neutralized with ammonia, generating large quantities of ammonium sulfate as a low-value byproduct.[5]

  • B. Catalytic Ammoximation: A greener alternative is the direct, one-step ammoximation of cyclohexanone using ammonia and an oxidizing agent, typically hydrogen peroxide (H₂O₂), over a solid catalyst.[5] Titanosilicate-1 (TS-1) is a well-known catalyst for this process, which circumvents the formation of ammonium sulfate.[5][7] Research by the Research Institute of Petroleum Processing (RIPP) has led to an advanced ammoximation technology with cyclohexanone conversion exceeding 99.9% and selectivity to the oxime greater than 99.3%.[8]

Step 2: The Beckmann Rearrangement

This acid-catalyzed intramolecular rearrangement is the linchpin of caprolactam production. The choice of catalyst dictates the process's sustainability and complexity.

  • A. Oleum-Mediated Rearrangement: The traditional industrial process employs oleum (fuming sulfuric acid) as both the catalyst and solvent.[3][4] This method is highly efficient, often achieving near-quantitative conversion of the oxime to caprolactam. However, it suffers from severe drawbacks: the process is highly corrosive, and the neutralization of the acidic product stream with ammonia generates approximately 2.8 kg of ammonium sulfate for every kg of caprolactam produced, posing a significant environmental and economic challenge.[3]

  • B. Gas-Phase Catalytic Rearrangement: To eliminate the use of oleum, significant research has focused on gas-phase rearrangement over solid acid catalysts. This technology represents a major advancement in green chemistry. Using high-silica zeolites, such as silicalite-1, as catalysts, cyclohexanone oxime can be converted in the vapor phase at high temperatures. Industrial results demonstrate a cyclohexanone oxime conversion higher than 99.9% with ε-caprolactam selectivity around 96.5%.[8] This process completely avoids the production of ammonium sulfate.[8]

  • C. Alternative Liquid-Phase Catalysis: Novel solvent and catalyst systems are being developed to provide milder and more selective liquid-phase alternatives to oleum.

    • Ionic Liquids (ILs): Protic ionic liquids synthesized from amines and excess sulfuric acid have been shown to be effective catalysts. Yields greater than 99% have been achieved at 100°C in 20 minutes, demonstrating high activity and improved atom economy by avoiding the base neutralization step required with oleum.[9]

    • Deep Eutectic Solvents (DES): A deep eutectic solvent formed from triethylamine hydrochloride and zinc chloride ([TEAHC:2ZnCl₂]) has been reported to achieve 100% conversion of the oxime with a 95.5% yield of caprolactam in just one hour at a mild temperature of 80°C.[10] This system combines Brønsted and Lewis acidity to efficiently promote the rearrangement.[10]

Advanced One-Pot and Tandem Syntheses

To further streamline production, reduce waste, and improve process economics, researchers have developed one-pot or tandem strategies that combine the oximation and Beckmann rearrangement steps without isolating the oxime intermediate.[11]

cluster_1 One-Pot/Tandem Synthesis Cyclohexanone Cyclohexanone + Ammoximation Reagents OnePot Tandem Reaction (Oximation + Rearrangement) Cyclohexanone->OnePot Caprolactam ε-Caprolactam OnePot->Caprolactam

Caption: Simplified workflow for a one-pot tandem synthesis of ε-caprolactam.

  • A. Trifluoroacetic Acid (TFA) Catalysis: A novel organocatalytic approach utilizes trifluoroacetic acid (TFA) for the direct conversion of cyclohexanone to caprolactam. In the presence of acetonitrile as an additive, this method achieves a remarkable 100% conversion of cyclohexanone with over 99% selectivity to caprolactam.[3][12] The process is notable for completely avoiding ammonium sulfate byproduct and allowing for the recycling of the solvent and catalyst.[3]

  • B. Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs): MOFs can be engineered to contain highly dispersed acid sites, making them effective catalysts for tandem reactions. By encapsulating phosphotungstic acid (PTA) within a chromium-based MOF (MIL-101), a high yield of 89% for ε-caprolactam was achieved from cyclohexanone in a one-pot reaction at 100°C.[11][13] The catalyst demonstrated good recyclability over three cycles with only a slight loss in performance.[11]

  • C. Bifunctional Nanoporous Catalysts: A one-step, solvent-free process using designed bifunctional, nanoporous aluminophosphate catalysts has been developed. These catalysts contain isolated acidic and redox sites that convert cyclohexanone, air, and ammonia directly into ε-caprolactam with selectivities ranging from 65–78% at 80°C.[7] This method highlights the potential of engineering catalyst functionality at the molecular level for direct, environmentally benign synthesis.

Alternative Pathways: The Schmidt Reaction

While less common industrially, the Schmidt reaction offers a fundamentally different and direct route from a ketone to a lactam.

The reaction involves treating cyclohexanone with hydrazoic acid (HN₃) under acidic conditions.[2][14] The mechanism involves the protonation of the carbonyl, nucleophilic attack by the azide ion, and a rearrangement with the expulsion of nitrogen gas (N₂) to form the lactam directly.[14] While elegant, the use of highly toxic and explosive hydrazoic acid makes this method more suitable for bench-scale synthesis rather than large-scale industrial production.[2]

Performance Benchmark: A Comparative Analysis

The following table summarizes the key performance indicators for the discussed synthesis methods, providing a clear benchmark for comparison.

Synthesis MethodStarting MaterialKey Reagents / CatalystTypical YieldSelectivity / PurityKey Advantages & Disadvantages
Conventional Beckmann Cyclohexanone OximeOleum (H₂SO₄·SO₃)>95%[9]High(+) High yield, robust process. (-) Highly corrosive, massive (NH₄)₂SO₄ byproduct.[2][3]
Gas-Phase Beckmann Cyclohexanone OximeSilicalite-1 Zeolite>99% (Conversion)~96.5%(+) "Green" process, no (NH₄)₂SO₄, continuous flow.[8] (-) High temperature, catalyst deactivation can be an issue.
DES-Catalyzed Beckmann Cyclohexanone Oxime[TEAHC:2ZnCl₂] DES95.5%>95%(+) Mild conditions (80°C), no (NH₄)₂SO₄, fast reaction.[10] (-) Catalyst cost and recycling at scale.
One-Pot TFA Catalysis CyclohexanoneTrifluoroacetic Acid (TFA), CH₃CN~100% (Conversion)>99%(+) Extremely high yield/selectivity, one-pot, no (NH₄)₂SO₄.[3][12] (-) TFA is expensive and corrosive.
One-Pot MOF Catalysis CyclohexanoneMIL-101-PTA89%High(+) Heterogeneous catalyst, recyclable, one-pot.[11][13] (-) Lower yield than TFA method, MOF synthesis complexity.
One-Step Bifunctional Catalyst CyclohexanoneNanoporous Aluminophosphate65-78% (Selectivity)65-78%(+) Solvent-free, one-step from basic feedstocks.[7] (-) Moderate selectivity, catalyst complexity.
Schmidt Reaction CyclohexanoneHydrazoic Acid (HN₃), H⁺Variable (Bench-scale)Variable(+) Direct one-step conversion. (-) Use of highly toxic and explosive reagent.[2]

Featured Experimental Protocols

To provide actionable insights, this section details methodologies for two high-performing, modern synthesis routes.

Protocol 1: One-Pot Synthesis via Trifluoroacetic Acid (TFA) Catalysis

(Based on the work of Li, et al.[3])

Objective: To directly convert cyclohexanone to ε-caprolactam with high yield and selectivity.

  • Reactor Setup: A pressure-rated glass reactor equipped with a magnetic stirrer and temperature control is charged with trifluoroacetic acid (TFA).

  • Reagent Addition: Cyclohexanone, hydroxylamine hydrochloride, and acetonitrile are added to the reactor. A typical molar ratio might be 1:1.2:5 (Cyclohexanone:Hydroxylamine HCl:Acetonitrile) in a sufficient volume of TFA to ensure dissolution.

  • Reaction Conditions: The reactor is sealed and heated to 70°C with vigorous stirring. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After the reaction is complete (typically 2-4 hours, indicated by the disappearance of cyclohexanone), the mixture is cooled to room temperature. The TFA and acetonitrile are removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane) and neutralized carefully with an aqueous base (e.g., NaHCO₃ solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification and Analysis: The solvent is evaporated to yield crude ε-caprolactam. The product can be further purified by vacuum distillation or recrystallization. Purity is confirmed by GC-MS and NMR spectroscopy. The reported yield using this approach is >99%.[3][12]

Protocol 2: Beckmann Rearrangement using a Deep Eutectic Solvent (DES)

(Based on the work of Hou, et al.[10])

Objective: To perform a highly efficient Beckmann rearrangement under mild, oleum-free conditions.

  • Catalyst Preparation: The deep eutectic solvent is prepared by mixing triethylamine hydrochloride (TEAHC) and anhydrous zinc chloride (ZnCl₂) in a 1:2 molar ratio. The mixture is heated gently (e.g., 60-80°C) with stirring until a clear, homogeneous liquid is formed.

  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and reflux condenser is charged with the prepared [TEAHC:2ZnCl₂] DES, cyclohexanone oxime, and acetonitrile as a solvent. A typical molar ratio of oxime to DES is 1:5.5.[10]

  • Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and diluted with water. The product is extracted into an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

  • Purification and Analysis: The solvent is removed via rotary evaporation to yield the ε-caprolactam product. The reported yield is 95.5% with 100% conversion of the oxime.[10] Product identity and purity are verified using standard analytical techniques (NMR, GC-MS, HPLC).

Conclusion

The synthesis of ε-caprolactam is a mature field that continues to evolve towards greener and more efficient methodologies. While the conventional oleum-based Beckmann rearrangement remains an industrial workhorse due to its high yield, its significant environmental drawbacks are driving a paradigm shift.

Key Takeaways:

  • For Green Chemistry: Gas-phase catalytic rearrangement over zeolites stands out as the most impactful industrial-scale green technology, completely eliminating the ammonium sulfate byproduct issue.[8]

  • For High Performance & Novelty: One-pot synthesis using trifluoroacetic acid demonstrates exceptional, near-quantitative yield and selectivity, representing the state-of-the-art in organocatalytic efficiency for this transformation.[3][12]

  • For Milder Conditions: The use of deep eutectic solvents and ionic liquids offers a promising avenue for liquid-phase rearrangement, achieving high yields at lower temperatures and without the use of oleum.[9][10]

The choice of synthesis method ultimately depends on a balance of factors including raw material cost, desired purity, capital investment for specialized equipment (e.g., gas-phase reactors), and, increasingly, the environmental impact of the process. The innovative catalytic systems presented here offer compelling alternatives that significantly improve the sustainability profile of ε-caprolactam production.

References

  • Thomas, J. M., & Raja, R. (2005). Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences, 102(39), 13745-13746. [Link]

  • Li, H., et al. (2013). Novel One-Step Synthesis Process from Cyclohexanone to Caprolactam in Trifluoroacetic Acid. Industrial & Engineering Chemistry Research, 52(17), 5833-5837. [Link]

  • Zhang, B., et al. (2021). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Iowa State University Digital Repository. [Link]

  • Verma, S., et al. (2020). An overview of caprolactam synthesis. ResearchGate. [Link]

  • Chaudhari, K. (2005). New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. [Link]

  • Zhang, B., et al. (2021). Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. OSTI.GOV. [Link]

  • Lorenzo, D., et al. Caprolactam production Process. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA. [Link]

  • Gruttadauria, M., et al. (2014). Yields of ε-caprolactam in Beckmann rearrangement catalyzed by dicationic and tricationic ILs. ResearchGate. [Link]

  • Yamane, H., & Masaki, M. (1971). Progress of ε-Caprolactam Manufacturing Method. J-Stage. [Link]

  • CN102643232A - Method for preparing caprolactam by beckmann rearrangement for cyclohexanone-oxime.
  • Ragaini, V., et al. (2022). A New Sustainable Multistep Catalytic Process from Benzene to Caprolactam: Amination, Hydroximation and Beckmann Rearrangement Promoted and Catalyzed by Trifluoroacetic Acid. PMC. [Link]

  • Hou, T., et al. (2024). The Beckman rearrangement of cyclohexanone oxime to ε- caprolactam in a novel acidic deep eutectic solvent through ZnCl2 promotion. SSRN. [Link]

  • Filo. (2026). Give mechanism of conversion of cyclohexanone to caprolactum in Schmidt rearrangement. [Link]

  • CN103420939A - Method for synthesizing azacycloheptane.
  • Kumar, R., & Sharma, P. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Li, H., et al. (2013). Novel One-Step Synthesis Process from Cyclohexanone to Caprolactam in Trifluoroacetic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Caprolactam. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Operational Safety Guide: Handling 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide Executive Summary & Risk Profile The "Why" Behind the Safety: 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is a functionalized heterocyclic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Executive Summary & Risk Profile

The "Why" Behind the Safety: 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide is a functionalized heterocyclic intermediate, typically utilized as a pharmacophore in the synthesis of kinase inhibitors (e.g., JAK inhibitors) or similar bioactive agents. Its structure combines a cyano (nitrile) group with an azepane ring via a conjugated ylidene bridge.

While specific toxicological data for this exact intermediate may be sparse in public registries, we must apply Structure-Activity Relationship (SAR) logic. The presence of the nitrile moiety suggests potential for metabolic cyanide release under extreme conditions, while the azepane ring implies basicity and potential mucous membrane irritation.

Hazard Classification (Inferred/Conservative):

  • GHS Signal Word: WARNING (Treat as DANGER if handling >10g).

  • Primary Hazards: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation (H315/H319), Respiratory Sensitization (Potential).

  • Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³). Treat as a potent compound until specific toxicology proves otherwise.

Risk Assessment Logic (SAR Analysis)

The following diagram illustrates the decision matrix used to determine the safety protocols for this specific chemical structure.

RiskAssessment Start Chemical Structure Analysis Nitrile Cyano (-CN) Group Risk: Acute Toxicity/Metabolic CN- Start->Nitrile Azepane Azepane Ring Risk: Irritation/Sensitization Start->Azepane Ylidene Conjugated System Risk: High Reactivity/Michael Acceptor Start->Ylidene Decision Combined Hazard Profile: Potent Irritant + Acute Toxin Nitrile->Decision Azepane->Decision Ylidene->Decision Control Control Strategy: OEB 3 (Containment Required) Decision->Control

Figure 1: Structure-Activity Relationship (SAR) analysis driving the PPE selection.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the energy of the task (potential for aerosolization).

Task-Based PPE Requirements
Task CategoryOperational StateRespiratory ProtectionHand ProtectionEye/Body Protection
1.[1][2][3][4] Storage & Transport Sealed ContainerNone (if sealed). N95 if inspecting damaged goods.Single Nitrile (4 mil)Safety Glasses, Lab Coat
2. Weighing (mg scale) Open PowderN95 or P100 (if outside hood). Ideally performed in Vented Balance Enclosure (VBE).Double Nitrile (Outer: 4-6 mil, Inner: 2-4 mil).Safety Glasses w/ Side Shields, Lab Coat (Buttoned to neck)
3. Synthesis/Reaction Dissolved/LiquidFume Hood (Sash at 18"). Respirator not required if sash is proper.Double Nitrile or Neoprene (if solvent is DCM/THF).Chemical Splash Goggles, Lab Coat, Closed-toe Shoes
4.[5] Spill Cleanup Aerosolized DustPAPR (Powered Air Purifying Respirator) or Full-Face P100 .Chem-Resistant Laminate (e.g., Silver Shield) over Nitrile.Tyvek Suit (Disposable), Goggles

Technical Justification for PPE Choices

1. Why Double Nitrile Gloves?

  • The Science: Organic nitriles can permeate standard latex. Nitrile rubber offers superior resistance to the cyano-moiety.

  • The Protocol: The outer glove acts as the "sacrificial layer." If contaminated, strip the outer glove immediately.[6] The inner glove maintains the biological barrier during the change.

  • Validation: Check gloves for "pinholing" by inflating them with air before donning.

2. Why Respiratory Containment?

  • The Science: As a solid intermediate, the primary vector is inhalation of dust . The ylidene-cyanoacetamide pharmacophore is biologically active.

  • The Protocol: Weighing must occur in a Vented Balance Enclosure (VBE) or a Fume Hood with a face velocity of 80–100 fpm . If these are unavailable, a P100 half-mask is mandatory.

Operational Protocol: Safe Handling Workflow

Phase A: Preparation (The "Clean" Zone)
  • Verify Engineering Controls: Check fume hood flow monitor. It must read "Safe" or >80 fpm.

  • Donning Sequence:

    • Wash hands.[1][2][3][4][7][8]

    • Inner Gloves (Nitrile, extended cuff).

    • Lab Coat (Cuffs over inner gloves).

    • Outer Gloves (Nitrile, standard).

    • Eye Protection.[1][2][3][4][5][7][8][9][10]

Phase B: Weighing & Transfer (The "Hot" Zone)
  • Anti-Static Measure: Use an ionizing bar or gun if available. Static charge can cause this powder to "jump," creating invisible aerosols.

  • The "Deep Reach" Technique: Work at least 6 inches inside the hood sash.

  • Transfer: Dissolve the solid immediately after weighing. Once in solution, the inhalation risk drops significantly (though skin absorption risk remains).

Phase C: Doffing (Validation Step)
  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).

  • Inspection: Inspect inner gloves for any colored stains (indicating breakthrough).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency Response & Disposal

Spill Response Logic

SpillResponse Spill Spill Detected Type Liquid or Solid? Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionS 1. Wet Wipe (Do not sweep) 2. HEPA Vacuum Solid->ActionS ActionL 1. Absorb (Vermiculite) 2. No Bleach (Avoid HCN) Liquid->ActionL Disposal Seal in Double Bag Label: 'Toxic Organic Waste' ActionS->Disposal ActionL->Disposal

Figure 2: Decision tree for immediate spill remediation.

Critical Disposal Warning:

  • Do NOT mix with Acids: The cyano group can hydrolyze to release Hydrogen Cyanide (HCN) gas in the presence of strong acids.

  • Do NOT Bleach: Unlike biological spills, do not use bleach (hypochlorite) indiscriminately, as it can react violently with certain nitrogenous organics. Use simple soap/water or a specific solvent (acetone/ethanol) for surface cleaning, followed by incineration of the waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyanoacetamide Derivatives. PubChem.[11] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals - Registered Substances (Nitriles). ECHA. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
Reactant of Route 2
Reactant of Route 2
2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide
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